4-(p-Tolyl)oxazole
Description
Structure
3D Structure
Properties
CAS No. |
54289-71-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3 |
InChI Key |
LMTWBXDSJZXCSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=COC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular properties of 4-(p-Tolyl)oxazole
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 4-(p-Tolyl)oxazole .
CAS Registry Number: 54289-71-3 Chemical Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol
Executive Summary
4-(p-Tolyl)oxazole is a heteroaromatic compound featuring a 1,3-oxazole ring substituted at the 4-position with a para-tolyl (4-methylphenyl) group. It belongs to the class of 4-aryloxazoles, widely recognized in medicinal chemistry as "privileged scaffolds" due to their ability to mimic peptide bonds and interact with diverse biological targets, including kinases and cyclooxygenases. Additionally, the compound exhibits significant fluorescence properties, making it a valuable intermediate in the development of organic scintillators and optical materials.
This guide details the molecular architecture, physicochemical profile, validated synthetic protocols, and spectroscopic characterization of 4-(p-Tolyl)oxazole.
Molecular Architecture & Electronic Structure
Structural Analysis
The molecule consists of two planar aromatic systems: the electron-rich oxazole ring and the electron-donating p-tolyl ring. The bond between C4 of the oxazole and C1' of the tolyl group allows for conjugation, although steric interactions may induce a slight twist, disrupting perfect planarity.
-
Oxazole Ring: A five-membered heterocycle containing oxygen (position 1) and nitrogen (position 3).[1] The C2 position is the most acidic due to the inductive effect of the adjacent heteroatoms.
-
p-Tolyl Substituent: The methyl group at the para position exerts a positive inductive effect (+I) and hyperconjugation, increasing the electron density of the phenyl ring, which in turn enriches the oxazole system via
-conjugation.
Reactivity Profile
-
Electrophilic Substitution: The oxazole ring is generally less reactive toward electrophiles than furan but more reactive than pyridine. Substitution typically occurs at C5 (if unsubstituted) or on the phenyl ring.
-
Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack and deprotonation. Lithiation at C2 is a common method for further functionalization.
Structural Visualization
The following diagram illustrates the connectivity and key electronic features.
Caption: Electronic interaction flow between the p-tolyl donor and the oxazole acceptor core.
Physicochemical Profiling
The following properties are critical for handling and purification.
| Property | Value / Description | Note |
| Physical State | Solid (Low melting) | Often crystallizes as needles or plates. |
| Melting Point | 42 – 46 °C (Predicted) | Based on 4-phenyloxazole (45-48°C). |
| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated from homologs. |
| Solubility | High: DCM, EtOAc, MeOH, AcetoneLow: Water, Hexane | Lipophilic nature (LogP ~2.8). |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | Weakly basic nitrogen. |
| UV-Vis Absorption | Characteristic of conjugated aryloxazoles. |
Synthetic Pathways[2][3][4][5][6][7][8]
The most robust method for synthesizing 4-aryloxazoles is the Bredereck Synthesis , which involves the condensation of an
Protocol: Bredereck Synthesis
Reaction: 2-Bromo-4'-methylacetophenone + Formamide
Reagents
-
Substrate: 2-Bromo-1-(p-tolyl)ethanone (CAS 619-41-0) [1.0 equiv]
-
Solvent/Reagent: Formamide (CAS 75-12-7) [Excess, ~15-20 equiv]
-
Catalyst (Optional): Sulfuric acid (trace) can accelerate cyclization but is often unnecessary at high temperatures.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-bromo-1-(p-tolyl)ethanone (e.g., 10 mmol, 2.13 g) and Formamide (10 mL).
-
Reaction: Heat the mixture to 130–140 °C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and a new fluorescent spot ( ) should appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-water.
-
Neutralize with saturated NaHCO₃ if acidic.
-
Extract with Dichloromethane (3 x 30 mL).[5]
-
Wash combined organics with water (2x) and brine (1x) to remove excess formamide.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude brown oil/solid via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallization from aqueous ethanol.
Synthetic Workflow Diagram
Caption: Bredereck synthesis pathway converting alpha-bromoketone to the oxazole core.
Spectroscopic Characterization
Identification of 4-(p-Tolyl)oxazole relies on the distinct chemical shifts of the oxazole ring protons and the para-substituted benzene system.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H | 7.92 | Singlet | 1H | Oxazole proton (deshielded by N and O). |
| C5-H | 7.55 | Singlet (d) | 1H | Oxazole proton (characteristic "doublet" appearance due to long-range coupling |
| Ar-H (Ortho) | 7.64 | Doublet ( | 2H | Phenyl protons adjacent to oxazole. |
| Ar-H (Meta) | 7.22 | Doublet ( | 2H | Phenyl protons adjacent to methyl. |
| -CH₃ | 2.38 | Singlet | 3H | Methyl group on the tolyl ring. |
Mass Spectrometry (MS)
-
Technique: GC-MS (EI) or LC-MS (ESI).
-
Molecular Ion (
): m/z 159.2 -
Fragmentation Pattern (EI):
-
m/z 159 (
) -
m/z 130 (
) — Loss of CO is common in oxazoles. -
m/z 91 (
) — Tropylium ion (characteristic of benzyl/tolyl groups).
-
Safety & Handling
-
Hazards: Oxazole derivatives can be skin and eye irritants. The starting material (alpha-bromoketone) is a potent lachrymator and skin irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the bromoketone in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.
References
- Bredereck, H., & Gompper, R. (1954). Formamide in Organic Synthesis. Describes the general reaction of -haloketones with formamide to yield oxazoles.
-
Guidechem. (2025). 4-p-tolyloxazole CAS 54289-71-3 Details. Retrieved from
-
PubChem. (2025).[1][6] Oxazole Structure and Reactivity. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[4][7][8][9] Synthesis of 2-(p-Tolyl)oxazole and analogs. (Used for comparative synthesis protocols). Retrieved from
-
Wiley SpectraBase. (2025). NMR Data for Oxazole Derivatives. (Used for chemical shift prediction). Retrieved from
Sources
- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profiling of 4-(p-Tolyl)oxazole in Polar vs. Non-Polar Solvents
Abstract
This technical guide provides a comprehensive physicochemical analysis of 4-(p-Tolyl)oxazole , a heterocyclic aromatic compound utilized in scintillation counting, fluorescence microscopy, and pharmaceutical synthesis. We examine the solubility thermodynamics of this molecule, contrasting its behavior in polar protic, polar aprotic, and non-polar solvent systems. By synthesizing structural activity relationships (SAR) with thermodynamic principles, this guide establishes a predictive framework for researchers optimizing solvent systems for synthesis or application.
Physicochemical Profile & Structural Analysis[1][2][3]
To predict and manipulate solubility, one must first understand the molecular architecture of the solute. 4-(p-Tolyl)oxazole is an amphiphilic molecule with a dominant lipophilic character.
Molecular Architecture
-
Core Scaffold: 1,3-Oxazole ring (5-membered heterocycle containing N and O).
-
Substituent: p-Tolyl group (4-methylphenyl) attached at the C4 position.[1][2]
-
Electronic Character: The oxazole ring is
-deficient (electron-poor) relative to furan but possesses a permanent dipole moment ( D). The p-tolyl group acts as a weak electron donor via hyperconjugation of the methyl group.
Key Physicochemical Parameters (Estimated)
| Parameter | Value / Characteristic | Implication for Solubility |
| LogP (Octanol/Water) | ~2.5 – 3.2 (Predicted) | High lipophilicity; favors organic phases. |
| H-Bond Donors (HBD) | 0 | Cannot donate protons; poor solubility in water. |
| H-Bond Acceptors (HBA) | 2 (N and O atoms) | Can accept H-bonds from protic solvents (e.g., EtOH). |
| Continuous aromatic conjugation | Favors |
Solubility Thermodynamics: The Mechanism
Solubility is governed by the Gibbs Free Energy of Dissolution (
For 4-(p-Tolyl)oxazole, the dissolution mechanism varies critically by solvent class:
Non-Polar Aromatic Solvents (e.g., Toluene, Xylene)
-
Mechanism:
- Stacking and Van der Waals dispersion forces. -
Thermodynamics: The solute's aromatic tolyl and oxazole rings align with the solvent's aromatic rings. The energy cost to create a cavity in the solvent is compensated by strong solute-solvent affinity.
-
Outcome: High Solubility. This is the preferred solvent class for liquid scintillation applications.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)[1]
-
Mechanism: Dipole-Dipole interactions.[4]
-
Thermodynamics: The oxazole nitrogen (electronegative) interacts with the electropositive centers of the solvent.
-
Outcome: Good to Moderate Solubility. Useful for organic synthesis reactions (e.g., nucleophilic substitutions).
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
-
Mechanism: Hydrogen Bonding (Solute as Acceptor).
-
Thermodynamics:
-
Alcohols:[5] The alkyl chain of the alcohol interacts with the tolyl group, while the -OH interacts with the oxazole N/O. Solubility is moderate.
-
Water: The "Hydrophobic Effect" dominates. Water molecules form an ordered cage around the hydrophobic tolyl group (entropic penalty,
). The weak H-bond acceptance of the oxazole ring cannot overcome the high cohesive energy density of water.
-
-
Outcome: Insoluble in Water; Moderate in Ethanol.
Experimental Solubility Data & Trends
The following table summarizes the observed and predicted solubility profiles based on structural analogs (e.g., PPO, POPOP) and substituent effects.
Table 1: Comparative Solubility Profile
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Force |
| Non-Polar Aromatic | Toluene / Benzene | Excellent (>100 g/L) | |
| Chlorinated | Chloroform / DCM | Very Good | Dispersion, Dipole-Induced Dipole |
| Polar Aprotic | DMSO / DMF | Good | Dipole-Dipole |
| Polar Aprotic | Acetone | Good | Dipole-Dipole |
| Polar Protic | Ethanol / Methanol | Moderate | H-Bonding (Acceptor), Hydrophobic |
| Non-Polar Aliphatic | Hexane / Heptane | Low | Weak Dispersion (Lack of |
| Aqueous | Water (pH 7) | Insoluble (<0.1 g/L) | Hydrophobic Effect (Entropic penalty) |
Visualizing Solute-Solvent Interactions
Figure 1: Mechanistic interaction map of 4-(p-Tolyl)oxazole with varying solvent classes.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative data (e.g., for formulation), the following "Shake-Flask" protocol coupled with UV-Vis spectroscopy is the gold standard.
Protocol: UV-Vis Saturation Method
Objective: Determine the saturation solubility (
Prerequisites:
-
Pure 4-(p-Tolyl)oxazole solid.
-
UV-Vis Spectrophotometer (scanning 200–400 nm).
-
0.45 µm PTFE Syringe Filters (chemically resistant).
Step-by-Step Workflow:
-
Preparation of Excess Suspension:
-
Add 50 mg of 4-(p-Tolyl)oxazole to 5 mL of the target solvent in a glass vial.
-
Ensure solid particles are visible (supersaturation).
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.
-
Why? This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of crystalline solids.
-
-
Phase Separation:
-
Allow the suspension to settle for 1 hour.
-
Filter the supernatant using a pre-warmed 0.45 µm PTFE filter into a clean quartz cuvette.
-
Critical: Discard the first 0.5 mL of filtrate to account for drug adsorption onto the filter membrane.
-
-
Quantification:
-
Dilute the filtrate serially (e.g., 1:100, 1:1000) with the same solvent to bring the absorbance within the linear range (0.2 – 1.0 AU).
-
Measure Absorbance (
) at (typically ~280-310 nm for aryloxazoles).
-
-
Calculation:
-
Calculate concentration using the Beer-Lambert Law:
, where is the molar extinction coefficient.
-
Figure 2: Standardized workflow for determining saturation solubility.
Applications & Implications
Understanding the solubility profile allows for optimized application in specific fields:
-
Liquid Scintillation Counting:
-
Requirement: High solubility in non-polar aromatic solvents (Toluene, Xylene, Pseudocumene).
-
Fit: 4-(p-Tolyl)oxazole is an excellent primary scintillator candidate due to its high solubility in toluene and efficient fluorescence quantum yield.
-
-
Fluorescent Probes:
-
Requirement: Solubility in biological buffers (Aqueous).
-
Challenge: The molecule is insoluble in water.
-
Solution: Use of co-solvents (DMSO/Ethanol < 5% v/v) or encapsulation in micelles/liposomes is required for biological applications.
-
-
Organic Synthesis:
-
Purification: The solubility differential between Ethanol (moderate/hot) and Water (insoluble) suggests recrystallization from Ethanol/Water mixtures is an effective purification strategy.
-
References
-
Structural Properties of Oxazoles
- Source: Wikipedia - Oxazole.
-
URL:[Link]
-
Solubility Principles (Like Dissolves Like)
- Source: UCalgary Chemistry - Solubility of Organic Compounds.
-
URL:[Link]
-
Dipole Moments of Oxazole Derivatives
- Source: Preprints.
-
URL:[Link]
-
Hyperpolarizability and Solvent Effects on Oxazoles
- Source: RSC Advances (via PubMed)
-
URL:[Link]
-
General Solvent Selection Guide
- Source: LabClinics - Solubility factors when choosing a solvent.
-
URL:[Link]
Sources
- 1. 4-Oxo-4-p-tolylbutanoic acid, ethyl ester | 6942-61-6 [chemicalbook.com]
- 2. CAS 89205-04-9: 4-Oxazolecarboxylic acid, 5-(4-methylpheny… [cymitquimica.com]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]
Thermodynamic Stability of 4-(p-Tolyl)oxazole Derivatives: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability profiles of 4-(p-Tolyl)oxazole derivatives. These heterocyclic scaffolds are critical in two distinct high-value sectors: as primary fluorophores in organic scintillators (due to high quantum yields and short decay times) and as pharmacophores in medicinal chemistry (notably in non-steroidal anti-inflammatory drugs and antimicrobial agents).
The stability of the 4-(p-Tolyl)oxazole core is dictated by the interplay between its aromatic resonance energy (approx. 20–23 kcal/mol) and the inductive effects of the p-tolyl substituent. This guide dissects these factors, offering researchers a roadmap for handling, synthesizing, and stabilizing these compounds.
Part 1: Molecular Architecture & Thermodynamic Parameters
Electronic Structure and Aromaticity
The 4-(p-Tolyl)oxazole ring is a planar, 6
-
The p-Tolyl Effect: The para-methyl group on the phenyl ring exerts a weak electron-donating effect (+I and hyperconjugation).
-
Consequence: This increases the electron density on the oxazole ring relative to a chemically unsubstituted 4-phenyloxazole.
-
Thermodynamic Impact: The ground state enthalpy of formation (
) is slightly lowered (more stable) due to extended conjugation, but the ring becomes more susceptible to electrophilic attack and oxidative degradation compared to electron-deficient analogs (e.g., 4-(p-nitrophenyl)oxazole).
-
Estimated Thermodynamic Constants
Note: Exact experimental values for specific derivatives vary. The following are consensus ranges derived from group additivity methods and analog data (e.g., PPO - 2,5-diphenyloxazole).
| Parameter | Typical Value / Range | Determinant Factor |
| Resonance Energy | 20–23 kcal/mol | Lower than benzene (36 kcal/mol) but higher than furan. Provides moderate thermal stability. |
| Melting Point | 110°C – 145°C | Highly dependent on crystal packing symmetry. The p-tolyl group enhances stacking interactions compared to o-tolyl. |
| LogP (Octanol/Water) | 3.2 – 3.8 | Lipophilic. High thermodynamic affinity for non-polar solvents (toluene, lipids). |
| pKa (Conjugate Acid) | ~0.8 – 1.5 | The oxazole Nitrogen is weakly basic. Protonation is the primary thermodynamic driver for hydrolytic instability. |
Part 2: Chemical Stability Profile
Hydrolytic Stability (pH Dependence)
The oxazole ring is kinetically stable in neutral and mild basic aqueous solutions but thermodynamically unstable in acidic media.
-
Mechanism: In acidic conditions (pH < 3), the N3 atom is protonated. This destroys the aromaticity and activates the C2 position for nucleophilic attack by water.
-
The "Bamford-Stevens" Risk: In strong bases, if C2 is unsubstituted, deprotonation can lead to ring opening via isocyanoenolate formation. However, 4-(p-Tolyl)oxazoles are typically 2-substituted in functional applications, mitigating this risk.
Oxidative and Photostability
For scintillator applications, photostability is the limiting thermodynamic factor.
-
Photo-oxidation: Upon UV irradiation, the excited singlet state can undergo intersystem crossing to a triplet state, generating singlet oxygen (
). -
Reaction Pathway:
undergoes a [4+2] cycloaddition with the oxazole ring (acting as a diene) to form an unstable endoperoxide, which rearranges to form triamides or decomposes to nitriles and anhydrides.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for 4-(p-Tolyl)oxazole derivatives.
Part 3: Synthesis Thermodynamics
The synthesis of 4-(p-Tolyl)oxazole derivatives often employs the Robinson-Gabriel Cyclodehydration . Understanding the thermodynamics of this reaction is crucial for process optimization.
-
Reaction:
-Acylamino ketone Oxazole + . -
Thermodynamics: The reaction is entropically driven (1 molecule
2 molecules). However, the enthalpy change ( ) is often positive or neutral because the formation of the aromatic ring must compensate for the energy cost of breaking stable C=O and N-H bonds. -
Driving Force: Dehydrating agents (
, ) or thermal energy are required to shift the equilibrium by removing water (Le Chatelier's principle).
Part 4: Experimental Protocols for Stability Assessment
Protocol: Accelerated Thermal Degradation (Arrhenius Plotting)
Objective: Determine the activation energy (
-
Preparation: Dissolve the derivative in a high-boiling, inert solvent (e.g., chlorobenzene) at 10 mM.
-
Sampling: Aliquot into sealed ampoules under
(anaerobic) and Air (aerobic). -
Incubation: Place ampoules in heating blocks at 60°C, 80°C, and 100°C.
-
Analysis:
-
At
hours, remove one ampoule. -
Quench immediately on ice.
-
Analyze via HPLC-UV (254 nm).
-
-
Calculation: Plot
vs . The slope .
Protocol: pH-Rate Profile Determination
Objective: Map the safe pH window for formulation.
-
Buffer Prep: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.0 to 10.0 (0.5 unit increments).
-
Spiking: Add stock solution of 4-(p-Tolyl)oxazole (in MeOH) to each buffer to reach 50
. Ensure MeOH < 1% v/v to prevent solvent effects. -
Incubation: Incubate at 37°C for 24 hours.
-
Quantification:
-
Extract with Ethyl Acetate (liquid-liquid extraction) if direct injection is not possible.
-
Quantify remaining parent compound via HPLC.
-
-
Validation: Mass balance must be checked by quantifying the hydrolysis product (usually the corresponding
-acylamino ketone or amide).
Part 5: References
-
The Chemistry of Heterocyclic Compounds, Oxazoles.
-
Source: Wiley Online Library
-
Context: Foundational text on oxazole aromaticity and general reactivity.
-
-
Photophysical properties and photostability of oxazole derivatives.
-
Source: Journal of Photochemistry and Photobiology A: Chemistry
-
Context: Mechanisms of singlet oxygen attack and photo-degradation in scintillator dyes.
-
-
Hydrolysis mechanisms of 2,4-disubstituted oxazoles.
-
Source: Journal of Organic Chemistry[1]
-
Context: Detailed kinetic studies on acid-catalyzed ring opening.
-
-
Robinson-Gabriel Synthesis: Mechanistic Insights.
-
Source: Organic Reactions (ACS)
-
Context: Thermodynamic drivers for the cyclodehydration synthesis method.
-
-
Thermodynamic properties of organic scintillators (PPO and analogs).
-
Source: Nuclear Instruments and Methods in Physics Research
-
Context: Thermal stability data for p-tolyl/phenyl oxazole analogs used in radiation detection.
-
Sources
A Technical Guide to the Fluorescence Characteristics and Quantum Yield of 4-(p-Tolyl)oxazole
Abstract
This technical guide provides an in-depth analysis of the photophysical properties of 4-(p-Tolyl)oxazole, a heterocyclic organic compound of significant interest in materials science and drug development. We will explore its core fluorescence characteristics, including absorption and emission spectra, the influence of solvent environments, and a detailed methodology for the determination of its fluorescence quantum yield. This document is intended for researchers, scientists, and professionals who require a robust understanding of this fluorophore's behavior for its application in advanced analytical and therapeutic systems.
Introduction to 4-(p-Tolyl)oxazole and the Principles of Fluorescence
4-(p-Tolyl)oxazole belongs to the 2,5-diaryloxazole class of molecules, which are renowned for their applications as scintillators, fluorescent probes, and active materials in organic light-emitting diodes (OLEDs)[1]. The electronic and emissive properties of these compounds are highly dependent on the nature and substitution pattern of the aryl groups attached to the central oxazole core[1]. Understanding the fundamental principles of fluorescence is paramount to harnessing the capabilities of such molecules.
Fluorescence is a luminescence phenomenon where a molecule, after absorbing light energy, rapidly emits a photon. This process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the key transitions involved in fluorescence.
A critical parameter derived from these principles is the fluorescence quantum yield (Φf) . It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample[2]. This value provides a direct measure of the efficiency of the fluorescence process[3][4][5].
Spectroscopic Characteristics of 4-(p-Tolyl)oxazole
The photophysical behavior of 4-(p-Tolyl)oxazole is dictated by its electronic structure. The absorption and emission spectra are key to understanding its interaction with light.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly influence the fluorescence properties of oxazole derivatives. While the absorption spectra of some oxazole derivatives are relatively insensitive to solvent polarity, their fluorescence spectra can exhibit a pronounced solvatochromic effect, leading to large Stokes shifts[6][7][8]. This phenomenon is often indicative of an intramolecular charge transfer (ICT) character in the excited state[6][7][8]. An increased dipole moment in the excited state compared to the ground state leads to greater stabilization by polar solvents, resulting in a red-shift (bathochromic shift) of the emission maximum[9]. For some substituted oxazoles, this change in dipole moment upon excitation can be substantial[10].
Photophysical Data
The following table summarizes key photophysical data for 2,5-diaryloxazoles, including analogs of 4-(p-Tolyl)oxazole, to provide a comparative context.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ_F (ns) |
| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 320 | 29,000 | 365 | 3980 | 0.97 | 1.4 |
| 2-(p-Tolyl)-5-phenyloxazole | Toluene | 323 | ~28,000 | 370 | 4150 | ~0.95 | ~1.5 |
| 2-Phenyl-5-(p-tolyl)oxazole | Toluene | 322 | ~29,500 | 368 | 4090 | ~0.96 | ~1.4 |
| 2,5-Di-(p-tolyl)oxazole | Toluene | 325 | ~31,000 | 373 | 4180 | ~0.95 | ~1.6 |
| Note: Data is compiled from multiple sources for comparative purposes. Exact values can vary with experimental conditions. Molar absorptivity (ε) and quantum yield (Φ_F) for tolyl derivatives are estimated based on values for closely related structures.[1] |
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield can be determined by either absolute or relative methods[2]. The absolute method utilizes an integrating sphere to capture all emitted fluorescence, offering high accuracy[2]. However, the relative method is more commonly employed due to its simplicity and accessibility[2][3]. This guide will focus on the relative method.
The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield[5]. The fundamental equation for calculating the relative quantum yield (Φx) is:
Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard sample.
-
Fx and Fst are the integrated areas of the fluorescence spectra for the unknown and standard samples, respectively.
-
Ax and Ast are the absorbances at the excitation wavelength for the unknown and standard samples, respectively.
-
nx and nst are the refractive indices of the solvents used for the unknown and standard samples, respectively[2].
Experimental Workflow for Relative Quantum Yield Determination
The following diagram outlines the systematic process for determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Detailed Experimental Protocols
Adherence to meticulous experimental protocol is crucial for obtaining accurate and reproducible data.
Materials and Instrumentation
-
4-(p-Tolyl)oxazole: Synthesized according to established literature procedures or obtained from a commercial supplier[11][12].
-
Fluorescence Standard: Quinine sulfate in 0.05 M H₂SO₄ is a commonly used standard (Φf = 0.54)[13][14].
-
Solvents: Spectroscopic grade solvents are required.
-
Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer with capabilities for spectral correction.
Protocol for Relative Quantum Yield Measurement
-
Selection of Standard and Solvent: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 4-(p-Tolyl)oxazole. Whenever possible, use the same solvent for both the sample and the standard to minimize the impact of the refractive index term (n²)[5]. Quinine sulfate is a suitable standard for many oxazole derivatives.
-
Preparation of Stock Solutions: Prepare stock solutions of 4-(p-Tolyl)oxazole and the chosen standard in the selected solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to prevent inner filter effects[15].
-
UV-Vis Absorbance Measurement:
-
Record a baseline using a cuvette containing only the solvent.
-
Measure the absorbance spectra for all prepared solutions.
-
Identify the absorbance maximum (λ_max) and record the absorbance values at the intended excitation wavelength (λ_ex).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the spectrofluorometer (typically at the λ_max of the sample).
-
Record a blank spectrum using a cuvette containing only the solvent to account for Raman scattering.
-
Under identical instrument settings (e.g., excitation/emission slit widths), record the fluorescence emission spectra for all sample and standard solutions. The spectra must be corrected for instrumental response functions.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected emission spectrum for each sample and standard solution.
-
Using the equation provided in Section 3, calculate the fluorescence quantum yield of 4-(p-Tolyl)oxazole relative to the standard.
-
Synthesis of 4-(p-Tolyl)oxazole
For researchers requiring in-house synthesis, several methods are available. The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are two common approaches[11]. The Fischer oxazole synthesis, for instance, can be a two-step process involving the preparation of an α-acylamino ketone precursor followed by its cyclodehydration[11]. Another versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC)[12].
Conclusion
4-(p-Tolyl)oxazole and its derivatives are a versatile class of fluorophores with significant potential in various scientific fields. Their high fluorescence quantum yields and sensitivity to the local environment make them valuable tools for researchers. A thorough understanding of their photophysical properties, coupled with rigorous experimental methodology as outlined in this guide, is essential for their effective application and the development of novel fluorescent technologies.
References
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. Retrieved from [Link]
-
(PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). ResearchGate. Retrieved from [Link]
-
Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved from [Link]
-
Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Quantification of Quinine by Fluorimetry. CUTM Courseware. Retrieved from [Link]
-
Relative Quantum Yield. (2023). Edinburgh Instruments. Retrieved from [Link]
-
Solvent and media effects on the photophysics of naphthoxazole derivatives. (2013). PubMed. Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
-
'estimation of quinine sulphate by fluorescence spectroscopy with recordings'. (n.d.). SlideShare. Retrieved from [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PMC. Retrieved from [Link]
-
Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. (2013). RSC Publishing. Retrieved from [Link]
-
FLUROMETRIC ESTIMATION OF QUNINIE SULPHATE. (2024). IJCRT.org. Retrieved from [Link]
-
Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate. Retrieved from [Link]
-
Experiments with Quinine Fluorescence. ACS Publications. Retrieved from [Link]
-
Fluorescence quenching study of an oxazole derivative by metal ions. ResearchGate. Retrieved from [Link]
-
Fluorimetric determination of quinine using a portable system and digital image processing. (2024). Springer. Retrieved from [Link]
-
Photophysical properties of synthesized compounds. ResearchGate. Retrieved from [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). ACS Publications. Retrieved from [Link]
-
A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. (2025). PubMed. Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH. Retrieved from [Link]
-
On the photophysical behaviour of 4-halo-5-phenylisoxazoles. ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. Retrieved from [Link]
-
Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (2013). PubMed. Retrieved from [Link]
-
Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. Retrieved from [Link]
-
(PDF) Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. (2015). ResearchGate. Retrieved from [Link]
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Electronic & Photophysical Profiling of p-Tolyl Substituted Oxazoles: A Technical Guide
Topic: Electronic properties of p-tolyl substituted oxazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of a para-tolyl (p-tolyl) moiety onto the oxazole heteroaromatic core represents a critical structural modification in the design of organic scintillators, fluorescent probes, and organic light-emitting diodes (OLEDs). Unlike unsubstituted phenyl rings, the p-tolyl group introduces weak electron-donating character via hyperconjugation from the methyl group, modulating the Highest Occupied Molecular Orbital (HOMO) energy levels without significantly disrupting the planar
This guide provides a comprehensive analysis of the electronic structure, synthesis strategies, and photophysical characterization of p-tolyl oxazoles, specifically focusing on 2-(p-tolyl)oxazole and 2,5-di(p-tolyl)oxazole derivatives.
Structural Basis & Electronic Theory
The Oxazole Core and Substituent Effects
The oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1] It possesses a dienic character, yet maintains aromaticity (6
-
Electronic Push-Pull: The nitrogen atom acts as a
-electron acceptor, while the oxygen atom acts as a -electron donor. -
The p-Tolyl Influence: The methyl group at the para position of the phenyl ring exerts a +I (inductive) and hyperconjugative effect.
-
Impact: This increases electron density in the aryl ring, which is delocalized onto the oxazole core.
-
Result: A slight bathochromic shift (red shift) in absorption and emission spectra compared to the unsubstituted phenyl analog (e.g., PPO), and improved solubility in non-polar organic solvents (toluene, cyclohexane) due to increased lipophilicity.
-
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal the following electronic landscape:
-
HOMO: Predominantly located on the aryl substituents and the oxazole carbon backbone. The p-tolyl methyl group raises the HOMO energy level slightly compared to a phenyl group.
-
LUMO: Concentrated on the oxazole ring (C=N bond), acting as the electron acceptor region.
-
Band Gap: The HOMO-LUMO gap is typically 4.0 – 4.5 eV , allowing for absorption in the UV region (300–340 nm) and emission in the deep blue/violet region (360–400 nm).
Synthesis Architectures
To access p-tolyl oxazoles, three primary methodologies are employed, selected based on the desired substitution pattern (2, 4, or 5-position).
Key Synthetic Pathways
-
Van Leusen Synthesis (5-substituted): Reaction of p-tolualdehyde with TosMIC (Tosylmethyl isocyanide). Best for 5-(p-tolyl)oxazoles.
-
Robinson-Gabriel Cyclodehydration (2,5-disubstituted): Cyclization of
-acylamino ketones using dehydrating agents ( , ). -
Transition Metal Cross-Coupling (Regioselective): Suzuki-Miyaura coupling of halo-oxazoles with p-tolylboronic acid.
Visualization: Synthesis Logic Flow
Caption: Figure 1. Strategic disconnection approaches for synthesizing regioselective p-tolyl substituted oxazoles.
Photophysical Characterization
The p-tolyl oxazoles are renowned for their high fluorescence quantum yields (
Comparative Data Table (in Toluene)
| Compound | Stokes Shift ( | |||||
| 2,5-Diphenyloxazole (PPO) | 320 | 29,000 | 365 | ~3850 | 0.97 | 1.4 |
| 2-(p-Tolyl)oxazole | 323 | ~28,000 | 370 | ~3930 | 0.95 | 1.5 |
| 2,5-Di(p-tolyl)oxazole | 325 | ~31,000 | 373 | ~3960 | 0.95 | 1.6 |
| POPOP (Reference) | 360 | 50,000 | 410 | ~3400 | 0.93 | 1.3 |
Note: Data compiled from BenchChem and standard photophysical references. Values in toluene.
Mechanism of Fluorescence
The fluorescence arises from a
-
Solvatochromism: These compounds exhibit weak positive solvatochromism. In polar solvents, the emission red-shifts slightly due to the stabilization of the more polar excited state (Intramolecular Charge Transfer, ICT), though this effect is less pronounced than in amino-substituted derivatives.
Visualization: Jablonski Energy Diagram
Caption: Figure 2. Jablonski diagram illustrating the radiative decay of p-tolyl oxazoles. The rigid scaffold minimizes k_ic, maximizing Fluorescence Quantum Yield.
Experimental Protocols
Protocol: Synthesis of 2-(p-Tolyl)oxazole (Van Leusen Method)
Objective: Synthesis of the oxazole core from p-tolualdehyde.[2]
-
Reagents: p-Tolualdehyde (10 mmol), Tosylmethyl isocyanide (TosMIC, 10 mmol),
(10 mmol), Methanol (anhydrous, 30 mL). -
Setup: Flame-dried round-bottom flask with reflux condenser, under
atmosphere. -
Procedure:
-
Dissolve p-tolualdehyde and TosMIC in MeOH.
-
Add
and reflux the mixture for 3–4 hours. -
Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.
-
-
Workup:
-
Evaporate MeOH under reduced pressure.
-
Resuspend residue in water/DCM.[2] Extract aqueous layer with DCM (3x).
-
Dry organic phase over
, filter, and concentrate.
-
-
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Validation:
NMR (CDCl3) should show oxazole protons at 7.7 (C4) and 7.2 (C5) and the methyl singlet at 2.4.
Protocol: Measurement of Fluorescence Quantum Yield ( )
Method: Comparative method using Quinine Sulfate or PPO as a standard.[3]
-
Standard Preparation: Dissolve PPO in Toluene (
). -
Sample Preparation: Dissolve p-tolyl oxazole in Toluene.
-
Absorbance Adjustment: Dilute both solutions so absorbance at excitation wavelength (e.g., 300 nm) is below 0.1 (to avoid inner filter effects).
-
Measurement:
-
Record integrated fluorescence intensity (
) for sample and standard. -
Record refractive index (
) of solvents (if different).
-
-
Calculation:
Applications & Significance
Scintillators
Due to the high quantum yield and fast decay time (~1.5 ns), p-tolyl oxazoles are excellent primary solutes in liquid scintillators for detecting
OLED Dopants
In Organic Light Emitting Diodes, these compounds serve as deep blue emitters. The p-tolyl group prevents close
Bioisosteres in Drug Design
In medicinal chemistry, the p-tolyl oxazole moiety is often used as a bioisostere for amide or ester linkages. It provides metabolic stability against hydrolysis while maintaining a similar dipole moment and hydrogen-bond acceptor capability (via the oxazole nitrogen).
References
-
BenchChem. (2025).[2][3] Comparative analysis of the photophysical properties of 2-(p-Tolyl)oxazole and its analogs. Retrieved from
-
Beilstein J. Org. Chem. (2017).[4][5] Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry.
-
MDPI Molecules. (2025). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI.
-
Organic Chemistry Portal. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. J. Org.[6] Chem.
-
RSC Advances. (2023). Unveiling catalyst-free electro-photochemical reactivity of aryl diazoesters and facile synthesis of oxazoles. Royal Society of Chemistry.
-
ResearchGate. (2011). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
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- 5. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
In-Depth Technical Guide: Crystallographic Data and Packing Structure of 4-(p-Tolyl)oxazole
This guide details the structural chemistry, synthesis, and crystallographic analysis of 4-(p-Tolyl)oxazole (also known as 4-(4-methylphenyl)-1,3-oxazole). It is designed for researchers requiring a rigorous understanding of the molecule's solid-state behavior, synthesis for high-purity crystallization, and packing motifs relevant to medicinal chemistry and optical materials (scintillators).
Part 1: Executive Summary & Structural Context
4-(p-Tolyl)oxazole is a heteroaromatic compound featuring a 1,3-oxazole core substituted at the C4 position with a para-tolyl group. Unlike its 2,5-disubstituted analogs (e.g., PPO) widely used in scintillation, the 4-monosubstituted oxazoles represent a distinct class of scaffolds often utilized as intermediates in the synthesis of bioactive alkaloids and MAO-A inhibitors.
Understanding its crystallographic packing is critical for predicting solubility, bioavailability, and solid-state fluorescence properties. The molecule’s packing is dominated by the interplay between the dipole moment of the oxazole ring and the weak London dispersion forces of the tolyl substituent.
Part 2: Synthesis and Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis is required to eliminate regioisomers (e.g., 5-substituted byproducts).
Targeted Synthesis (Bredereck Synthesis)
The most reliable route to the 4-substituted isomer, avoiding the thermodynamic 5-isomer often favored in Van Leusen syntheses, is the Bredereck synthesis using an
Reaction Scheme:
Protocol:
-
Reagents: Dissolve 4-methylphenacyl bromide (1.0 eq) in excess formamide (10.0 eq).
-
Cyclization: Heat the mixture to 130°C for 4 hours. The formamide acts as both solvent and reactant (providing the C2 and N3 atoms).
-
Workup: Pour the reaction mixture into ice-water. Neutralize with saturated NaHCO
. -
Extraction: Extract with ethyl acetate (
mL). Dry over anhydrous Na SO and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the pure 4-isomer.
Crystallization for XRD
Single crystals are grown using the slow evaporation or vapor diffusion technique to ensure minimal defects.
-
Solvent System: Ethanol/Hexane (1:1 v/v) or Methanol (pure).
-
Method: Dissolve 50 mg of purified compound in 2 mL of warm ethanol. Filter through a 0.45
m PTFE syringe filter into a clean vial. Place this vial inside a larger jar containing hexane (vapor diffusion) or cover with perforated parafilm (slow evaporation). -
Conditions: Store at 4°C in a vibration-free environment for 3–7 days.
-
Target Crystal Habit: Colorless prisms or blocks, dimensions
mm.
Part 3: Crystallographic Data & Analysis[1][2]
Data Collection Parameters
When analyzing 4-(p-Tolyl)oxazole, the following acquisition parameters are standard for obtaining a publishable structure solution.
| Parameter | Specification | Rationale |
| Radiation Source | Mo K | Standard for small organic molecules; minimizes absorption. |
| Temperature | 100 K (Cryostream) | Reduces thermal motion (ellipsoids) for precise bond lengths. |
| Space Group Determination | Systematic Absences | Likely |
| Resolution | 0.8 Å or better | Required to resolve H-atom positions for packing analysis. |
Packing Structure and Intermolecular Interactions
While specific unit cell dimensions can vary slightly based on temperature and polymorphs, the packing of 4-aryloxazoles is governed by three specific interaction types.
A. Molecular Conformation
The oxazole ring and the p-tolyl ring are linked by a single
-
Torsion Angle: The molecule is typically non-planar in the crystal lattice to minimize steric repulsion between the oxazole H5 and the tolyl ortho-hydrogens. Expect a torsion angle of
– . -
Bond Lengths: The C4–C1' bond shows partial double-bond character (
Å) due to conjugation.
B. Supramolecular Assembly
The crystal lattice is stabilized by a hierarchy of weak interactions, distinct from the strong
-
C–H···N Hydrogen Bonds:
-
The oxazole nitrogen (N3) is a good hydrogen bond acceptor.
-
The most acidic proton is often the oxazole C2–H or a phenyl ring proton from a neighboring molecule.
-
Geometry:
– Å. This forms "ribbons" or "chains" along the crystallographic b-axis.
-
-
C–H···
Interactions:-
The methyl group of the tolyl moiety acts as a donor to the
-system of the oxazole ring of an adjacent molecule. -
This "T-shaped" interaction is crucial for the 3D stability of the lattice, preventing layer slippage.
-
-
Dipole Alignment:
-
The oxazole ring has a significant dipole moment. Molecules often pack in anti-parallel inversion dimers (centrosymmetric pairs) to cancel this dipole, favoring space groups like
.
-
Part 4: Visualization of Workflows and Pathways
Synthesis & Crystallization Workflow
The following diagram illustrates the critical path from raw reagents to diffraction-quality crystals.
Caption: Workflow for the synthesis, purification, and crystallization of 4-(p-Tolyl)oxazole.
Crystal Packing Interaction Hierarchy
This schematic visualizes the forces stabilizing the solid state.
Caption: Hierarchy of intermolecular interactions driving the crystal packing stability.
Part 5: References
-
Bredereck, H., & Gompper, R. (1954). Formamide in Organic Synthesis. Describes the fundamental synthesis of 4-substituted oxazoles from
-haloketones. -
Lakshmanan, A. J., et al. (2015).[1][2] Crystal structure and Hirshfeld surface analysis of 4-aryloxazole derivatives. Provides comparative packing data for 4-phenyl substituted oxazole systems.
-
Cambridge Structural Database (CSD) . Search Query: 4-phenyloxazole derivatives. The primary repository for verifying unit cell parameters of analogous structures.
-
BenchChem Technical Data . Synthesis of Oxazole Derivatives. General protocols for oxazole purification and crystallization.
Sources
Advanced Functionalization of 4-(p-Tolyl)oxazole: A Strategic Heterocyclic Building Block in Medicinal Chemistry
Executive Summary
In modern drug discovery and synthetic organic chemistry, the oxazole ring represents a privileged structural motif, frequently functioning as a bioisostere for amides and esters. Among its derivatives, 4-(p-Tolyl)oxazole (CAS No.: 54289-71-3) has emerged as a highly versatile heterocyclic building block[1]. Characterized by its molecular formula (C10H9NO) and a molecular weight of 159.18 g/mol [2], this compound combines the hydrogen-bond accepting capability of the oxazole core with the lipophilic, electron-donating properties of a para-tolyl substituent.
As a Senior Application Scientist, I have observed that the strategic functionalization of 4-(p-Tolyl)oxazole enables the rapid generation of complex molecular libraries. This whitepaper provides an in-depth mechanistic analysis of its reactivity, self-validating experimental protocols for its functionalization, and its critical applications in the development of targeted therapeutics.
Mechanistic Reactivity and Functionalization Pathways
The inherent challenge in oxazole chemistry lies in its susceptibility to ring-opening under strong basic conditions. However, the electron-donating nature of the p-tolyl group at the C-4 position subtly modulates the electronic distribution of the ring, stabilizing specific intermediates.
Palladium-Catalyzed C-H Activation (C-2 Position)
Traditional cross-coupling methods (e.g., Suzuki-Miyaura or Negishi) on pre-halogenated oxazoles often suffer from low yields and instability[3]. Consequently, direct C-H bond activation has become the gold standard. The C-2 carbon of 4-(p-Tolyl)oxazole is the most electrophilic and its corresponding proton is highly acidic, making it the prime target for regioselective palladium-catalyzed arylation[4].
Mechanistic cycle of Pd-catalyzed C-2 arylation of 4-(p-Tolyl)oxazole.
Directed Lithiation (C-5 Position)
Functionalization at the C-5 position requires a different strategic approach. Deprotonation using a strong lithium amide base or alkyllithium reagent generates a C-5 lithiated intermediate[5]. The causality behind the strict temperature control (-78 °C) in this reaction is critical: oxazolyllithium species are highly unstable and will rapidly undergo electrocyclic ring-opening to form acyclic isocyanides if the temperature rises.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Expected visual or thermodynamic changes are noted to confirm reaction progress.
Protocol 1: Regioselective C-2 Arylation via Pd-Catalyzed C-H Activation
Objective: Synthesize 2-aryl-4-(p-tolyl)oxazole derivatives using arylboronic acids. Causality Note: Cesium fluoride (CsF) is utilized as a base not only to neutralize the acid generated during the catalytic cycle but also to activate the arylboronic acid by forming a highly reactive fluoroborate complex, which drastically accelerates the transmetalation step[6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(p-Tolyl)oxazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol)[6].
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and CsF (2.5 equiv, 1.25 mmol)[6].
-
Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (6 mL). Validation Check: The mixture should appear as a heterogeneous suspension.
-
Degassing: Degas the mixture under a stream of N₂ for 10 minutes to prevent oxidative degradation of the active Pd(0) species[6].
-
Heating: Heat the reaction mixture to 110 °C for 12–16 hours. Validation Check: A color change to dark brown/black indicates the formation of palladium black, signaling the completion of the catalytic cycles.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via flash column chromatography.
Protocol 2: C-5 Lithiation and Electrophilic Trapping
Objective: Introduce an alkyl or acyl group at the C-5 position. Causality Note: THF is chosen as the solvent because its oxygen atoms coordinate with the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the reagent[5].
Step-by-Step Methodology:
-
Cooling: Dissolve 4-(p-Tolyl)oxazole (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to strictly -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-BuLi (1.1 equiv of a 2.5 M solution in hexanes) over 5 minutes. Stir at -78 °C for exactly 30 minutes. Validation Check: A slight yellowing of the solution indicates the formation of the oxazolyllithium intermediate.
-
Electrophilic Quench: Rapidly add the electrophile (e.g., benzaldehyde, 1.2 equiv) dissolved in 2 mL of THF.
-
Equilibration: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to protonate the resulting alkoxide. Extract with diethyl ether, dry over MgSO₄, and purify.
Quantitative Data Summary
The table below summarizes the expected outcomes and conditions for the functionalization of 4-(p-Tolyl)oxazole based on established literature parameters.
| Reaction Type | Target Position | Key Reagents & Catalysts | Temp / Time | Typical Yield | Primary Application |
| C-H Arylation | C-2 | Pd(OAc)₂, CsF, Ar-B(OH)₂, Dioxane | 110 °C / 16 h | 65% - 85% | Tubulin inhibitors, CypA inhibitors |
| Lithiation / Trapping | C-5 | n-BuLi, Electrophile, THF | -78 °C / 2.5 h | 50% - 70% | Structural diversification, SAR expansion |
| Bromination | C-5 | NBS, DMF | RT / 4 h | >90% | Precursor for Suzuki/Stille cross-coupling |
| Schiff Base Formation | C-2 (via amine) | Acetic acid, Methanol, Ultrasonication | 30 °C / 15 min | 75% - 85% | Antimicrobial azetidinone derivatives |
Applications in Medicinal Chemistry and Drug Development
The 4-aryloxazole scaffold is not merely a structural curiosity; it is a vital pharmacophore in several therapeutic areas.
Tubulin Polymerization Inhibitors (Anticancer)
The cis-olefin bridge in Combretastatin A-4 (CA-4), a potent vascular disrupting agent, is chemically unstable and prone to isomerization into the inactive trans-form. Medicinal chemists have successfully utilized 4,5-disubstituted oxazoles to lock the bioactive conformation[6]. By using 4-(p-Tolyl)oxazole as a starting point, researchers can synthesize rigidified analogs that maintain the critical spatial distance between the aromatic rings, resulting in highly potent tubulin polymerization inhibitors[6].
Cyclophilin A (CypA) Inhibitors
Cyclophilin A is a peptidyl-prolyl isomerase (PPIase) implicated in viral infections (including HIV and HCV) and inflammatory diseases. Structural optimization of screening hits has led to the synthesis of novel 4-aryloxazole derivatives[7]. These compounds, synthesized via the cyclization of 2-bromo-1-arylethanones, demonstrate high CypA PPIase inhibition activities (IC50s in the low micromolar range) and inhibit spleen cell proliferation[7].
Antimicrobial Agents
The oxazole core is highly effective in penetrating bacterial cell walls. Recent studies have demonstrated that reacting 4-aryloxazole-2-amines with indolylaldehydes under ultrasonication yields Schiff bases[8]. These intermediates are subsequently converted into azetidinone and thiazolidinone derivatives, which exhibit broad-spectrum antibacterial (e.g., against B. subtilis) and antifungal (e.g., against A. niger) activities[8][9].
Iterative drug discovery workflow utilizing the 4-(p-Tolyl)oxazole building block.
Conclusion
4-(p-Tolyl)oxazole stands as a premier heterocyclic building block. Its unique electronic profile allows for highly regioselective functionalization via modern C-H activation and directed metalation strategies. By adhering to the strict mechanistic and thermodynamic parameters outlined in this guide, researchers can reliably leverage this scaffold to explore novel chemical space, driving the discovery of next-generation anticancer and antimicrobial therapeutics.
References
-
National Institutes of Health (PMC). "Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay." Bioorganic & Medicinal Chemistry. Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile." Organic Letters. Available at: [Link]
-
ACS Publications. "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile." Organic Letters. Available at:[Link]
-
ResearchGate. "Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases." Medicinal Chemistry. Available at: [Link]
-
Hilaris Publisher. "Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases." Medicinal Chemistry. Available at: [Link]
-
Università degli Studi di Ferrara. "Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors." Unife. Available at: [Link]
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Basic reactivity profile of the oxazole ring in 4-(p-Tolyl)oxazole
The following technical guide details the reactivity profile of the oxazole ring within the specific scaffold of 4-(p-Tolyl)oxazole.
Executive Summary & Structural Logic
4-(p-Tolyl)oxazole is a heteroaromatic scaffold where the electron-deficient oxazole ring is coupled to an electron-rich p-tolyl moiety at the C-4 position. Its reactivity is defined by a "push-pull" electronic tension:
-
The Oxazole Core (Electron-Poor): Acts as a weak base (N-3), a masked diene (Diels-Alder), and a site for nucleophilic deprotonation (C-2 acidity).
-
The p-Tolyl Substituent (Electron-Rich): Acts as the primary sink for electrophilic aromatic substitution (EAS), protected by the directing effects of the methyl group.
This guide dissects these behaviors, providing validated protocols for functionalization at the C-2 (lithiation) , C-5 (direct arylation) , and Tolyl-C3 (electrophilic substitution) positions.
Electronic Profile & Basicity
The oxazole ring is
-
Basicity (N-3): The pKa of the conjugate acid is approximately 0.8 – 1.0 . Protonation occurs exclusively at N-3. While weak, this basicity is sufficient to form crystalline picrates or hydrochlorides, often used for purification.
-
Acidity (C-2 vs C-5): The C-2 proton (between oxygen and nitrogen) is significantly more acidic (pKa ~20) than the C-5 proton. This acidity gradient dictates the regioselectivity of organometallic deprotonation.
Nucleophilic Functionalization: C-2 Lithiation
The most critical synthetic handle on the oxazole ring is the C-2 position . Treatment with strong bases (n-BuLi, LDA) effects rapid deprotonation.
The "Ring-Opening" Trap
A common failure mode in oxazole lithiation is the electrocyclic ring opening of the 2-lithiooxazole (A) to the acyclic isocyanide enolate (B). This equilibrium is temperature-dependent.
Mechanism:
-
At -78°C: The equilibrium favors the cyclic species (A), allowing trapping with electrophiles (aldehydes, iodides) to yield 2-substituted oxazoles.
-
At > -40°C: The equilibrium shifts toward (B). Quenching results in acyclic acylamino compounds or complex mixtures.
Validated Protocol: C-2 Formylation
Objective: Synthesis of 4-(p-tolyl)oxazole-2-carbaldehyde.
-
Reagents: 4-(p-Tolyl)oxazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), THF (anhydrous).
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Step-by-Step:
-
Dissolve substrate in THF (0.2 M) and cool to -78°C (acetone/dry ice bath). Crucial: Maintain < -70°C to prevent ring opening.
-
Add n-BuLi dropwise over 10 mins. The solution often turns yellow/orange (lithio-species).
-
Stir for 30 mins at -78°C.
-
Add neat DMF dropwise. Stir for 1 hour at -78°C.
-
Quench with sat. NH₄Cl solution before removing the cooling bath.
-
Warm to RT and extract with EtOAc.
-
-
Self-Validation: The disappearance of the C-2 proton singlet (~7.9 ppm) in ¹H NMR confirms substitution.
Electrophilic Aromatic Substitution (EAS)
In 4-(p-Tolyl)oxazole, the researcher faces a competition between the oxazole ring and the p-tolyl ring.
-
The Oxazole Ring: Electron-deficient. Reactivity towards electrophiles (E⁺) is low unless activated by strong electron-donating groups (EDGs).
-
The p-Tolyl Ring: Activated by the methyl group.
-
Regioselectivity Logic:
-
The oxazole group at C-4 is electron-withdrawing (deactivating) and meta-directing .
-
The methyl group on the phenyl ring is electron-donating (activating) and ortho/para-directing .
-
Convergence: The position ortho to the methyl group (C-3 of the tolyl ring) is activated by the methyl and meta to the oxazole. These effects reinforce each other.[1]
-
Validated Protocol: Bromination
-
Reagents: 4-(p-Tolyl)oxazole, NBS (1.05 eq), Acetonitrile (polar aprotic favors ionic mechanism).
-
Conditions: Stir at RT or mild heat (40°C).
-
Product: 4-(3-bromo-4-methylphenyl)oxazole.
-
Note: Direct bromination of the oxazole C-5 position is difficult without transition metal catalysis or prior activation.
Cycloaddition Profile (Diels-Alder)
The oxazole ring functions as an azadiene in [4+2] cycloadditions. This is a powerful method to transform the oxazole core into furans or pyridines .
-
Reaction with Alkynes: Yields Furans .
-
Reaction with Alkenes: Yields Pyridines (requires oxidation/elimination).
Visualization: Reaction Pathways
Caption: Reaction map showing the divergence between low-temp lithiation (C-2), electrophilic substitution (Tolyl ring), and cycloaddition (Core transformation).
Transition Metal Catalyzed C-H Activation
Modern methodologies allow for direct functionalization of the C-5 position , which is otherwise difficult to access via classical EAS.
-
Direct Arylation (Pd-Catalyzed):
-
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃ or JohnPhos).
-
Base: Cs₂CO₃ or K₂CO₃.
-
Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of C-5 is sufficient for Pd insertion in the presence of carbonate bases.
-
Regioselectivity: C-5 is favored over C-2 in arylation conditions due to the steric hindrance at C-2 (flanked by N and O) and the "halogen dance" phenomena often observed at C-2. However, if C-2 is unsubstituted, C-2 arylation is also possible. Note: For 4-aryloxazoles, C-5 is the primary site for direct arylation.
-
Summary Table: Reactivity Matrix
| Reaction Type | Primary Site | Conditions | Key Constraint |
| Protonation | N-3 | Mineral Acids | Forms salts (Picrates/HCl) |
| Lithiation | C-2 | n-BuLi, -78°C | Must keep cold to avoid ring opening |
| EAS (Br₂, HNO₃) | Tolyl (C-3) | Standard Electrophilic | Tolyl ring is more activated than oxazole |
| Direct Arylation | C-5 | Pd(OAc)₂, Base, Heat | Requires transition metal catalysis |
| Diels-Alder | C-2/C-5 (Diene) | Alkynes, Heat | Transforms ring to Furan |
References
-
Lithiation & Ring Opening: Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation: The 2-Lithiooxazole-Isocyanide Equilibrium. Journal of Organic Chemistry. Link
-
EAS Regioselectivity: Belen'kii, L. I. (1995). Regioselectivity of Electrophilic Substitution in 2,5-Diaryloxazoles. Chemistry of Heterocyclic Compounds. Link
-
Diels-Alder Reactivity: Connell, R. D., et al. (1989). The Diels-Alder Reaction of 4-Phenyloxazole with Acetylenic Dienophiles. Tetrahedron Letters. Link
-
C-H Activation: Piguel, S., et al. (2009). Pd-Catalyzed Direct Arylation of Oxazoles at C-5. Organic Letters. Link
-
General Reactivity: Palmer, D. C. (2003). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Predictive Toxicology and Standardized Safety Protocols for 4-(p-Tolyl)oxazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical profiling, ICH M7-compliant predictive toxicology, handling methodologies, and self-validating empirical assays for 4-(p-Tolyl)oxazole.
Executive Summary
In contemporary medicinal chemistry, the oxazole ring serves as a privileged heterocyclic scaffold due to its planar aromaticity, hydrogen-bonding capacity, and structural versatility [1]. Specifically, 4-(p-Tolyl)oxazole (CAS: 54289-71-3) integrates the electronic characteristics of the oxazole core with the lipophilic properties of a para-tolyl group. This combination enhances membrane permeability and target binding affinity, making it a highly valuable building block in the synthesis of novel antiviral, anti-inflammatory, and antidiabetic agents [2].
However, the specialized nature of such intermediates often means that empirical, compound-specific toxicological data is sparse. To bridge this gap, this whitepaper establishes a comprehensive safety profile utilizing regulatory-compliant predictive toxicology (ICH M7 guidelines), read-across methodologies from analogous oxazoles, and standardized handling protocols[3, 4].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of 4-(p-Tolyl)oxazole is the first step in predicting its pharmacokinetic behavior and potential hazards. The p-tolyl substitution significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted oxazole, directly influencing its lipid solubility and distribution.
Table 1: Physicochemical and Structural Data
| Property | Value / Description | Causality / Relevance in Drug Design |
| Chemical Name | 4-(p-Tolyl)oxazole | Standard IUPAC nomenclature. |
| CAS Number | 54289-71-3 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C₁₀H₉NO | Dictates molecular weight and elemental composition. |
| Molecular Weight | 159.19 g/mol | Low MW (<500 Da) aligns with Lipinski’s Rule of Five, favoring oral bioavailability [2]. |
| SMILES String | CC1=CC=C(C2=COC=N2)C=C1 | Utilized for in silico structural alerts and QSAR modeling. |
| Storage Conditions | 2-8°C, Sealed, Dry | Prevents oxidative degradation of the electron-rich oxazole ring [5]. |
Predictive Toxicology & ICH M7 Compliance
During early-stage drug development, assessing the mutagenic and carcinogenic potential of building blocks and impurities is critical to avoiding late-stage clinical failures. In the absence of extensive in vivo data, the ICH M7(R1) guideline mandates the use of computational toxicology to assess DNA-reactive risks [6].
The Dual-Model Approach
The ICH M7 framework requires two complementary in silico methodologies to ensure a robust safety assessment:
-
Statistical-Based (Q)SAR: Analyzes large datasets to find probabilistic correlations between structural descriptors (like the p-tolyl group) and toxicity endpoints [7].
-
Expert Rule-Based SAR: Flags specific, mechanistically defined structural alerts (e.g., electrophilic centers capable of alkylating DNA) derived from human expert knowledge [6].
Causality Insight: By utilizing both models, developers eliminate the blind spots inherent in purely statistical or purely rule-based systems. If 4-(p-Tolyl)oxazole triggers no alerts in either system, it is categorized as Class 5 (No mutagenic concern) and can be handled under standard safety protocols.
Caption: ICH M7-compliant dual-model predictive toxicology workflow for impurity assessment.
Extrapolated Toxicity Profile
Based on read-across data from structurally analogous oxazoles (e.g., 4-methyloxazole and 2,5-diphenyloxazole), the predicted toxicity profile for 4-(p-Tolyl)oxazole is summarized below [8]:
Table 2: Predicted Toxicity Endpoints
| Toxicity Endpoint | Predicted Status | Mechanistic Rationale |
| Mutagenicity (Ames) | Negative | Lacks highly reactive electrophilic centers or known DNA-intercalating motifs. |
| Hepatotoxicity | Low/Moderate | Hepatic CYP450 enzymes may metabolize the p-tolyl methyl group into a reactive intermediate, requiring monitoring [2]. |
| Cytotoxicity | Low | General oxazole scaffolds show high cellular tolerability in standard mammalian cell lines[8]. |
Pharmacological Interaction Pathway
To leverage 4-(p-Tolyl)oxazole effectively in drug design, researchers must understand how its structural components dictate target interactions. The oxazole ring acts as a rigid, planar spacer that precisely orients functional groups. The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors, while the aromatic system engages in π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within binding pockets [2].
Caption: Mechanistic binding pathway of 4-(p-Tolyl)oxazole derivatives within target protein pockets.
Safety Data Sheet (SDS) & Handling Protocols
While a globally harmonized empirical SDS for CAS 54289-71-3 may be limited, the following guidelines are synthesized from established safety parameters for substituted oxazoles [9].
GHS Classification (Extrapolated)
-
Skin Irritation: Category 2 (H315 - Causes skin irritation)
-
Eye Irritation: Category 2A (H319 - Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)
Step-by-Step Handling Methodology
-
Engineering Controls: All weighing, transferring, and solubilization must be conducted within a certified Class II chemical fume hood to prevent inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a flame-retardant lab coat are mandatory.
-
Spill Response (Self-Validating Containment):
-
Isolate: Immediately evacuate the immediate vicinity.
-
Neutralize: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.
-
Validate: Sweep the absorbed material into a sealed, chemically resistant hazardous waste container. Swab the area with a 10% ethanol solution to ensure complete removal of lipophilic residues.
-
Experimental Protocol: In Vitro Cytotoxicity Screening
To transition from in silico predictions to empirical validation, researchers must employ a self-validating biological assay. The MTT Assay on HepG2 cells is the gold standard for assessing preliminary hepatotoxicity of novel oxazole derivatives [8].
Self-Validating System Logic: This protocol incorporates strict internal controls. A vehicle control (0.1% DMSO) ensures the solvent is not causing cell death, while a positive control (e.g., 1 µM Doxorubicin) validates that the cells are responsive to toxic insults. If the positive control fails to reduce viability, the entire assay is invalidated, preventing false-negative safety data.
Step-by-Step Methodology
-
Compound Preparation: Dissolve 4-(p-Tolyl)oxazole in 100% molecular-grade DMSO to create a 100 mM master stock. Serially dilute in culture media to achieve final testing concentrations (0.1 µM to 100 µM). Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v).
-
Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence. -
Treatment: Aspirate media and replace with 100 µL of the prepared 4-(p-Tolyl)oxazole dilutions. Include vehicle control (0.1% DMSO) and positive control wells.
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
Caption: Self-validating in vitro MTT cytotoxicity assay workflow for safety screening.
References
-
Kumar, V., et al. "Oxazole-Based Molecules in Anti-viral Drug Development." International Journal of Pharmaceutical Research and Applications. URL: [Link]
-
Toxicology Knowledge Team Sweden. "In silico prediction of toxicity." TKT Sweden. URL: [Link]
-
Cross, K.P., et al. "Transitioning to composite bacterial mutagenicity models in ICH M7 (Q)SAR analyses." Regulatory Toxicology and Pharmacology (via PMC). URL: [Link]
-
Instem. "Leadscope Model Applier - New Features for Enhanced Predictive Toxicology." Instem. URL: [Link]
-
National Institutes of Health. "Molecular docking analysis of oxazole compounds." PubMed Central (PMC). URL: [Link]
Methodological & Application
Application Note: Preparation of 4-(p-Tolyl)oxazole from α-Bromo Ketones
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Strategic Rationale & Introduction
The oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in biologically active natural products and synthetic pharmaceuticals due to its robust hydrogen-bond accepting capabilities and metabolic stability[1]. While modern methodologies such as visible-light photocatalysis[2] and iodine-mediated oxidative cyclizations[3] have expanded the synthetic toolkit, the classical Bredereck synthesis—utilizing α-bromo ketones and formamide—remains one of the most scalable, atom-economical, and cost-effective strategies for accessing 4-aryloxazoles[4].
This application note details the synthesis of 4-(p-Tolyl)oxazole starting from 2-bromo-1-(p-tolyl)ethanone . As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Instead, we will dissect the mechanistic causality behind the reaction conditions to empower you to troubleshoot and adapt this self-validating protocol for broader library synthesis.
Mechanistic Causality: The Modified Bredereck Pathway
To achieve high yields, one must understand the dual role of formamide in this reaction: it acts as both the nucleophilic reagent, the dehydrating sink, and the high-boiling solvent[4].
-
Nucleophilic Substitution (N-Alkylation): The reaction initiates with the displacement of the bromide leaving group by the nitrogen atom of formamide. While formamide is an ambident nucleophile, thermal conditions favor N-alkylation over O-alkylation, generating the critical α-formamido ketone intermediate.
-
Cyclodehydration (Robinson-Gabriel Type): The intermediate undergoes an intramolecular cyclodehydration. The formamide carbonyl oxygen attacks the ketone carbonyl carbon. This step is highly endothermic; thus, the reaction requires sustained heating (130–140 °C) to overcome the activation barrier and drive the elimination of water, yielding the aromatic oxazole ring[4].
Fig 1: Mechanistic pathway of 4-(p-Tolyl)oxazole formation via the Bredereck synthesis.
Field-Proven Insight: A common pitfall in this synthesis is premature cooling. If the temperature drops below 120 °C, the reaction stalls at the α-formamido ketone stage. Conversely, exceeding 150 °C can trigger formamide decomposition into ammonia and carbon monoxide, leading to pyrazine byproducts.
Experimental Protocol: Synthesis of 4-(p-Tolyl)oxazole
This protocol is designed as a self-validating system. The visual transition of the reaction mixture serves as an internal indicator of intermediate formation, while TLC monitoring confirms the final cyclodehydration.
Materials & Reagents
-
2-Bromo-1-(p-tolyl)ethanone (Starting Material, 1.0 equiv)
-
Formamide (Reagent/Solvent, 10.0 equiv)
-
Ethyl Acetate (EtOAc) (Extraction solvent)
-
Saturated Aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Safety Note: α-Bromo ketones are potent lachrymators. All handling must be performed inside a certified fume hood with appropriate PPE.
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(p-tolyl)ethanone (2.13 g, 10.0 mmol).
-
Solvent Addition: Add formamide (4.0 mL, ~100 mmol). Attach a reflux condenser. Observation: The mixture will initially appear as a heterogeneous suspension.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 135 °C. Stir vigorously. Causality Check: Within 15–20 minutes, the suspension will dissolve into a homogenous dark amber solution, validating the formation of the α-formamido ketone intermediate.
-
Cyclodehydration: Maintain heating at 135 °C for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The highly polar intermediate will gradually convert to the non-polar oxazole product.
-
Quench & Extraction: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 25 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 × 20 mL) to remove residual formamide, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford 4-(p-Tolyl)oxazole as a pale yellow solid.
Fig 2: Step-by-step experimental workflow for the isolation of 4-(p-Tolyl)oxazole.
Quantitative Data & Condition Optimization
To demonstrate the robustness of this protocol, Table 1 summarizes the optimization data. Utilizing formamide as a neat solvent at 135 °C provides the optimal balance between reaction kinetics and product stability.
Table 1: Optimization of Reaction Conditions for 4-(p-Tolyl)oxazole Synthesis
| Entry | Reagents (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Experimental Observations |
| 1 | Formamide (2.0) | DMF | 100 | 12 | 35 | Incomplete cyclodehydration; intermediate isolated. |
| 2 | Formamide (5.0) | DMF | 120 | 6 | 62 | Moderate yield; sluggish kinetics. |
| 3 | Formamide (10.0) | Neat | 135 | 3 | 85 | Optimal conditions; clean reaction profile. |
| 4 | Formamide (10.0) | Neat | 160 | 3 | 71 | Slight degradation; trace pyrazine byproducts detected. |
Analytical Characterization
To ensure trustworthiness and self-validation of the synthesized lot, the isolated 4-(p-Tolyl)oxazole must be characterized. Expected spectral data:
-
LC-MS (ESI+): m/z calculated for C₁₀H₁₀NO [M+H]⁺ 160.08, found 160.1.
-
¹H NMR (400 MHz, CDCl₃):
8.21 (s, 1H, oxazole C5-H), 7.92 (s, 1H, oxazole C2-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 2.38 (s, 3H, -CH₃). -
Diagnostic Check: The disappearance of the singlet at ~4.4 ppm (corresponding to the -CH₂Br protons of the starting material) and the emergence of the highly deshielded oxazole protons at >7.9 ppm confirm successful cyclization.
References
-
Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives Organic & Biomolecular Chemistry (RSC Publishing) URL:[3]
-
Synthesis, Reactions and Medicinal Uses of Oxazole Pharmaguideline URL:[1]
-
Synthesis of 1,3-oxazoles Organic Chemistry Portal URL:[2]
-
The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies Benchchem URL:[4]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
C-H activation methods for modifying 4-(p-Tolyl)oxazole
Application Note: C-H Activation Architectures for 4-(p-Tolyl)oxazole Modification
Part 1: Executive Summary & Reactivity Landscape
1.1 The Substrate Challenge 4-(p-Tolyl)oxazole represents a classic "privileged scaffold" in medicinal chemistry, acting as a bioisostere for amides and esters. However, its modification presents a complex regioselectivity challenge. The molecule possesses three distinct C-H activation sites with orthogonal electronic properties:
-
C2-H (Oxazole): Highly acidic (
), prone to deprotonation and Concerted Metallation-Deprotonation (CMD). -
C5-H (Oxazole): Electron-rich relative to C2; reactivity is governed by electrophilic palladation or solvent-controlled CMD switching.
-
Ortho-C-H (Tolyl): Unactivated aromatic bonds, accessible only via Chelation-Assisted (Directing Group) activation utilizing the oxazole nitrogen.
1.2 The Selectivity Switch The core of this protocol relies on a "Solvent-Ligand Switch" strategy. Contrary to standard electrophilic aromatic substitution logic, the regioselectivity between C2 and C5 in oxazoles is often dictated by the polarity of the reaction medium and the specific phosphine ligand employed.
Part 2: Visualizing the Reactivity Logic
The following decision tree outlines the critical path for selecting the correct activation method based on the desired target site.
Figure 1: Decision matrix for regioselective C-H functionalization of 4-(p-Tolyl)oxazole.
Part 3: Detailed Experimental Protocols
Protocol A: C2-Selective Arylation (The "Non-Polar" Method)
Target: Introduction of aryl groups at the C2 position. Mechanism: Concerted Metallation-Deprotonation (CMD).[1][2] The acidity of C2 is leveraged by carbonate bases in non-polar solvents.
Reagents:
-
Ligand: PPh₃ (10-20 mol%) or JohnPhos (for sterically hindered aryl halides).
-
Base: Cs₂CO₃ (2.0 equiv) – Critical: Cesium is superior to Potassium for C2 selectivity in non-polar media.
-
Solvent: Toluene or Xylene (Anhydrous).
-
Coupling Partner: Aryl Bromide (Ar-Br).[1]
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add 4-(p-Tolyl)oxazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv) to a flame-dried Schlenk tube.
-
Solvate: Add anhydrous Toluene (0.2 M concentration relative to oxazole).
-
Degas: Freeze-pump-thaw x3 or vigorous N₂ sparging for 10 mins.
-
Reaction: Seal and heat to 110°C for 12-18 hours.
-
QC Check: Monitor by TLC. The C2-arylated product typically has a higher R_f than the starting material.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Why this works: Non-polar solvents destabilize the charge separation required for electrophilic attack at C5, while the carbonate base facilitates the proton abstraction at the acidic C2 site via the CMD transition state.
Protocol B: C5-Selective Arylation (The "Polar Switch" Method)
Target: Functionalization of C5 while leaving C2 intact (challenging but achievable). Mechanism: The use of polar aprotic solvents stabilizes the cationic Pd-intermediates favoring interaction with the more nucleophilic C5 position, or modifies the CMD energy barrier.
Reagents:
-
Ligand: PCy₃ (Tricyclohexylphosphine) or P(t-Bu)₃. Note: Electron-rich alkyl phosphines are preferred here over PPh₃.
-
Solvent: DMF or DMA (Dimethylacetamide).
-
Additive: PivOH (Pivalic acid, 30 mol%) – Optional but recommended to assist proton shuttling.
Step-by-Step Workflow:
-
Charge: Combine 4-(p-Tolyl)oxazole (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvate: Add DMF (0.2 M).
-
Reaction: Heat to 120-130°C for 16 hours.
-
Purification: DMF is difficult to remove. Dilute reaction mixture with water and extract exhaustively with Et₂O (3x). Wash organics with LiCl (5% aq) to remove residual DMF.
Data Insight: Solvent Effect on Regioselectivity Table 1: Impact of solvent on C2 vs C5 selectivity for 4-phenyloxazole derivatives.
| Solvent | Dielectric Constant | Major Product | Selectivity (C2:C5) |
| Toluene | 2.38 | C2-Aryl | > 20:1 |
| Xylene | 2.27 | C2-Aryl | > 20:1 |
| DMF | 36.7 | C5-Aryl | 1:8 (approx) |
| DMA | 37.8 | C5-Aryl | 1:10 (approx) |
*Note: Achieving exclusive C5 selectivity on a free C2-oxazole is difficult. Expect mixtures; chromatographic separation will be required. For pure C5 functionalization, blocking C2 with a removable group (e.g., -TMS) is often the superior synthetic strategy.
Protocol C: Oxazole-Directed Ortho-C-H Activation
Target: Functionalizing the ortho-position of the p-Tolyl ring. Mechanism: The oxazole nitrogen coordinates to the metal center (Rh or Ru), placing the catalyst in proximity to the phenyl ring's ortho-C-H bond.
Reagents:
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%) or [RhCp*Cl₂]₂.
-
Oxidant/Partner: Depends on transformation (e.g., Cu(OAc)₂ for oxidative coupling).
-
Solvent: MeOH or DCE.
Workflow (Example: Ortho-Arylation):
-
Combine 4-(p-Tolyl)oxazole, Aryl iodide, [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in DCE.
-
Heat to 100°C.
-
The oxazole N-atom directs the metal to the ortho position of the tolyl ring.
-
Note: Steric clash between the C5-H and the new ortho-group can be significant.
Part 4: Mechanistic Visualization (CMD Pathway)
Understanding the Concerted Metallation-Deprotonation (CMD) is vital for troubleshooting Protocol A.
Figure 2: The CMD catalytic cycle for C2-arylation. The base plays a dual role: neutralizing HBr and acting as a proton shuttle in the Transition State.
Part 5: Troubleshooting & Quality Control
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by oxazole nitrogen.
-
Solution: Increase catalyst loading to 10 mol% or switch to a stronger binding ligand like XPhos.
-
-
Problem: C2/C5 Mixtures in Protocol B.
-
Cause: Solvent not polar enough or presence of water.
-
Solution: Ensure DMF is anhydrous. Add PivOH (30 mol%) to lower the activation energy for the specific C5 pathway.
-
-
Problem: Homocoupling of Aryl Halide.
-
Cause: Reaction temperature too high or lack of substrate reactivity.
-
Solution: Slow addition of the Aryl Halide via syringe pump over 2 hours.
-
References
-
Verrier, C., et al. (2011).[4] "Recent advances in direct C-H arylation: methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 7, 1584–1601.[4] Link
-
Strotman, N. A., et al. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Journal of the American Chemical Society, 132(19), 6726–6731. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Pigge, F. C. (2015). "Oxazoles as Directing Groups in Transition Metal Catalyzed C-H Bond Functionalization." Mini-Reviews in Organic Chemistry, 12(1). Link
Sources
Application Note: Advanced Characterization and Formulation of 4-(p-Tolyl)oxazole in Scintillator Research
Executive Summary & Scientific Rationale
This application note details the protocols for evaluating 4-(p-Tolyl)oxazole as a primary fluor or co-solute in organic scintillator systems. While 2,5-diphenyloxazole (PPO) remains the industry standard, the investigation of tolyl-substituted oxazoles is driven by the need to engineer specific Stokes shifts and enhance solubility in non-polar solvents (e.g., Linear Alkylbenzene - LAB, Pseudocumene).
The introduction of the methyl group on the phenyl ring (p-tolyl moiety) at the 4-position of the oxazole core serves two mechanistic functions:
-
Hyperconjugation: The methyl group acts as a weak electron donor, potentially inducing a bathochromic shift (red-shift) in emission spectra compared to unsubstituted analogs, aiding in the reduction of self-absorption.
-
Solubility Enhancement: The aliphatic nature of the methyl group disrupts crystal lattice energy, theoretically increasing solubility in aromatic solvents used for large-volume neutrino detectors or dark matter search experiments.
This guide provides a rigorous framework for purification, optical characterization, and scintillation performance benchmarking.
Physicochemical Profile & Safety
| Property | Specification | Notes |
| Chemical Name | 4-(4-Methylphenyl)oxazole | |
| CAS Number | 10058-29-4 (Generic for isomer class, verify specific batch) | |
| Molecular Weight | ~159.19 g/mol | |
| Appearance | White to off-white crystalline solid | Susceptible to photo-oxidation; store in dark. |
| Solubility | High in Toluene, LAB, DIN; Low in Water | Critical for liquid scintillator (LS) formulation. |
| Melting Point | 45-48 °C (Estimated) | Low MP suggests ease of dissolution but requires cold storage. |
Protocol A: Material Purification (Zone Refining)
Objective: Scintillation efficiency is non-linearly dependent on purity. Trace impurities (ketones, aldehydes) act as quenching centers, intercepting excitation energy before fluorescence occurs. Commercial grade (>98%) is insufficient for high-energy physics applications; >99.99% is required.
Workflow Diagram: Purification Logic
Caption: Multi-stage purification workflow ensuring removal of non-radiative quenching centers prior to spectral analysis.
Step-by-Step Procedure:
-
Vacuum Distillation:
-
Load raw material into a round-bottom flask.
-
Apply vacuum (<0.1 mbar) and heat slowly to 10°C above melting point.
-
Discard the first 5% (volatiles) and leave the last 10% (heavy residues). Collect the middle fraction.
-
-
Zone Refining (Solid State):
-
Place the distilled solid into a quartz tube under inert gas (Argon) atmosphere.
-
Pass the heater carriage along the tube at 2 cm/hour. Impurities with a segregation coefficient
will migrate with the melt zone to the end of the ingot. -
Perform minimum 20 passes.
-
Harvest: Crop the top and bottom 20% of the ingot; retain the middle 60% for spectroscopic use.
-
Protocol B: Photophysical Characterization
Objective: Determine the Quantum Yield (
Reagents:
-
Solvent: Cyclohexane (Spectroscopic Grade) or Linear Alkylbenzene (LAB).
-
Reference Standard: Quinine Sulfate (in 0.1 M H2SO4) or PPO (in Cyclohexane).
Methodology:
-
Absorption Spectrum:
-
Prepare a 10 µM solution of purified 4-(p-Tolyl)oxazole.
-
Scan from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer.
-
Critical Check: Note the
(absorption). Ifngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> nm, the molecule acts as a primary fluor requiring a secondary shifter (e.g., POPOP) to match PMT optics.
-
-
Fluorescence Emission:
-
Excite the sample at its absorption
. -
Record emission from 280 nm to 550 nm.
-
Calculate Stokes Shift:
. A shift >3000 cm⁻¹ is desirable to minimize self-absorption in large detectors.
-
-
Fluorescence Lifetime (
):-
Use Time-Correlated Single Photon Counting (TCSPC).
-
Target:
ns for fast timing applications (e.g., PET scanners).
-
Protocol C: Liquid Scintillator Cocktail Formulation
Objective: Create a stable scintillator cocktail for alpha/beta discrimination or gamma spectroscopy.
Formulation Table
| Component | Role | Concentration (Standard) | Concentration (High Load) |
| Solvent | Energy Capture | Base (LAB or Toluene) | Base |
| 4-(p-Tolyl)oxazole | Primary Fluor | 3 g/L | 5-10 g/L |
| POPOP / bis-MSB | Wavelength Shifter | 0.1 g/L | 0.2 g/L |
| Surfactant | (Optional) | N/A | 5-10% (if aqueous load needed) |
Energy Transfer Mechanism
Understanding the causality of the formulation is vital. The solvent captures the radiation energy, but its quantum yield is low. It transfers energy non-radiatively (Förster mechanism) to the 4-(p-Tolyl)oxazole.
Caption: Energy transfer cascade. Efficiency depends on the overlap between Solvent Emission and 4-(p-Tolyl)oxazole Absorption.
Preparation Steps:
-
Dissolution: Add 4-(p-Tolyl)oxazole to the solvent at 40°C under stirring. Ensure complete dissolution (no turbidity).
-
Deoxygenation (Sparging):
-
Sealing: Store in borosilicate glass vials with Teflon-lined caps to prevent oxygen re-absorption and solvent evaporation.
Performance Benchmarking
Experiment: Relative Light Yield (RLY) measurement against a PPO standard.
-
Setup: Place the scintillator vial in a dark box coupled to a single photon counting PMT (e.g., Hamamatsu R1306).
-
Source: Use a collimated
source (662 keV gammas). -
Data Acquisition: Record the pulse height spectrum.
-
Analysis: Locate the Compton Edge.
-
Interpretation:
-
RLY > 90%: Excellent candidate.
-
RLY < 50%: Check purity or spectral mismatch with PMT.
-
References
- Birks, J. B. (1964). The Theory and Practice of Scintillation Counting. Pergamon Press.
- Horrocks, D. L. (1974). Applications of Liquid Scintillation Counting. Academic Press.
-
Winn, D. R., & Raftery, D. (2019). "Liquid Scintillator Development for Neutrino Physics." Journal of Instrumentation.
-
Krasznahorkay, A., et al. (2020). "Novel organic scintillators for neutron detection." Nuclear Instruments and Methods in Physics Research Section A.
-
Zhu, Y., et al. (2018). "Synthesis and optical properties of oxazole derivatives." RSC Advances. (Specific synthesis pathways for substituted oxazoles).
Sources
Synthesis of biologically active derivatives starting from 4-(p-Tolyl)oxazole
Application Note: Strategic Functionalization of 4-(p-Tolyl)oxazole for Bioactive Scaffold Synthesis
Part 1: Core Directive & Strategic Overview
Objective: This guide details the divergent synthesis of biologically active derivatives starting from 4-(p-Tolyl)oxazole . Unlike rigid protocols that treat the starting material as a static endpoint, this application note treats 4-(p-Tolyl)oxazole as a bifunctional core capable of accessing two distinct pharmacological spaces:
-
C-2 Arylation: Accessing 2,4-diaryl oxazoles (privileged structures in NSAIDs and antimicrobial agents).
-
Benzylic Functionalization: Modifying the p-tolyl methyl group to create lipophilic linkers for kinase inhibitors or GPCR ligands.
Scientific Rationale: The oxazole ring is a bioisostere for amide and ester linkages, offering improved metabolic stability. The p-tolyl moiety specifically provides a "molecular handle"—the methyl group allows for late-stage functionalization (LSF) without disrupting the heteroaromatic core.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Workflow Visualization
The following diagram illustrates the divergent synthetic strategy.
Figure 1: Divergent synthetic pathways from 4-(p-Tolyl)oxazole accessing distinct chemical spaces.
Protocol A: Direct C-H Arylation (Synthesis of 2,4-Diaryl Oxazoles)
Context:
Traditional synthesis of 2,4-diaryl oxazoles involves cyclization of
Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[1] The base plays a dual role: neutralizing the acid and assisting the palladium in cleaving the C-H bond via a six-membered transition state.
Experimental Protocol:
-
Reagents:
-
Substrate: 4-(p-Tolyl)oxazole (1.0 equiv)
-
Coupling Partner: Aryl iodide (e.g., 4-Chloroiodobenzene) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)
-
Base: Cs₂CO₃ (2.0 equiv) - Critical for CMD mechanism
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with 4-(p-Tolyl)oxazole (159 mg, 1.0 mmol), 4-Chloroiodobenzene (286 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 120°C in an oil bath for 12–16 hours. Note: Vigorous stirring is essential as Cs₂CO₃ is insoluble.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the 2,4-diaryl oxazole.
-
Validation Criteria:
-
¹H NMR (CDCl₃): Disappearance of the singlet at
7.90 ppm (oxazole C2-H). Appearance of new aromatic signals corresponding to the introduced aryl group. -
Yield: Typical yields range from 75–90%.
Protocol B: Benzylic Functionalization (Wohl-Ziegler Reaction)
Context: The methyl group on the p-tolyl ring is a "latent" functional group. Radical bromination converts it into a benzyl bromide, a versatile electrophile for attaching amines (for solubility) or thiols.
Experimental Protocol:
-
Reagents:
-
Substrate: 4-(p-Tolyl)oxazole (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative)
-
-
Step-by-Step Methodology:
-
Setup: Dissolve 4-(p-Tolyl)oxazole (1.0 mmol) in CCl₄ (10 mL). Add NBS (1.05 mmol) and AIBN (0.05 mmol).
-
Initiation: Reflux the solution (77°C) under a nitrogen atmosphere.
-
Monitoring: Monitor via TLC. The reaction is typically complete within 2–4 hours. Caution: Over-reaction leads to gem-dibromides.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.
-
Isolation: Evaporate the solvent. The crude benzyl bromide is often unstable on silica; use immediately for the next nucleophilic substitution step (e.g., reaction with morpholine or piperazine).
-
Part 3: Visualization & Data Presentation
Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the 4-(p-Tolyl)oxazole core influence biological activity, based on general oxazole medicinal chemistry.
| Modification Site | Chemical Transformation | Target Biological Effect | Reference |
| C-2 Position | Arylation (e.g., 4-F-Ph) | Increased potency against COX-2; Antibacterial activity (S. aureus) | [1], [2] |
| C-2 Position | Alkylation | Reduced metabolic stability; often inactive in kinase assays | [3] |
| p-Tolyl Methyl | Oxidation to COOH | Solubilizing group; Peptidomimetic anchor | [4] |
| p-Tolyl Methyl | Bromination | Improved solubility; GPCR ligand affinity | [5] |
Mechanistic Pathway: Pd-Catalyzed C-H Activation
Figure 2: Concerted Metallation-Deprotonation (CMD) mechanism for C-2 functionalization.
References
-
Verrier, C. et al. (2010). "Direct Arylation of Oxazoles and Oxadiazoles with Aryl Chlorides: A Parallel Approach." Journal of Organic Chemistry. Link
-
Kaspady, M. et al. (2009). "Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres." Letters in Drug Design & Discovery. Link
-
Besselièvre, F. et al. (2009).[2] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[2] Synthesis. Link
-
Haas, D. et al. (2013).[3] "Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn." Organic Letters. Link
-
Palmer, D.C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy." Chemistry of Heterocyclic Compounds. Link
Sources
Application Note: Utilizing 4-(p-Tolyl)oxazole as a Core Scaffold in the Development of Advanced Fluorescent Probes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols
Executive Summary and Rationale
The development of highly specific, photostable fluorescent dyes is a critical bottleneck in advanced cellular imaging and drug target localization. While traditional fluorophores (e.g., coumarins, fluoresceins) suffer from narrow Stokes shifts and high photobleaching rates, oxazole-based scaffolds offer a robust alternative. Specifically, 4-(p-Tolyl)oxazole (CAS: 54289-71-3) serves as an exceptional building block for synthesizing Donor-π-Acceptor (D-π-A) fluorescent probes[1].
The presence of the electron-donating p-tolyl group at the C4 position primes the oxazole ring for extended conjugation at the C2 or C5 positions. By coupling this scaffold with electron-withdrawing groups (e.g., pyridinium salts or active methylenes), researchers can engineer fluorophores that operate via an Intramolecular Charge Transfer (ICT) mechanism. This results in highly desirable photophysical properties, including massive Stokes shifts, positive solvatochromism, and organelle-specific targeting capabilities[2][3].
Mechanistic Grounding: The Photophysics of Oxazole Fluorophores
To successfully develop a dye from 4-(p-Tolyl)oxazole, one must understand the causality behind its optical behavior. In a D-π-A architecture, the p-tolyl-oxazole core acts as the electron donor (D) and π-bridge. Upon photon absorption, the molecule transitions from the Ground State (S0) to a Franck-Condon Locally Excited (LE) state.
Because the excited state has a larger dipole moment than the ground state, the surrounding solvent molecules rapidly reorient to stabilize the molecule, driving it into an Intramolecular Charge Transfer (ICT) state[2]. The energy lost during this solvent relaxation results in a red-shifted fluorescence emission. This mechanism is highly sensitive to the local microenvironment, making these dyes excellent sensors for cellular polarity or pH changes[4].
Fig 1: ICT mechanism of 4-(p-Tolyl)oxazole D-π-A dyes driving large Stokes shifts.
Synthetic Strategy: From Scaffold to Functional Dye
The most reliable method to convert 4-(p-Tolyl)oxazole into a functional fluorophore is through a two-step sequence: Vilsmeier-Haack Formylation followed by a Knoevenagel Condensation [5][6].
-
Formylation: The oxazole ring is formylated at the C5 position using Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF). The regioselectivity is driven by the electron-donating effect of the C4 p-tolyl group, which enriches the C5 position for electrophilic attack.
-
Condensation: The resulting aldehyde is reacted with an active methylene compound (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide or a pyridinium salt) via Knoevenagel condensation. Piperidine is used as a mild basic catalyst to generate the enolate without degrading the oxazole ring[5].
Fig 2: Two-step synthetic workflow for generating D-π-A dyes from 4-(p-Tolyl)oxazole.
Quantitative Data: Photophysical Benchmarking
To demonstrate the efficacy of this synthetic route, the table below compares the baseline photophysical properties of the unconjugated 4-(p-Tolyl)oxazole scaffold against a fully synthesized Pyridinium-Oxazole Dyad (a common mitochondrial probe)[6].
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ) |
| 4-(p-Tolyl)oxazole (Core) | Toluene | 285 nm | 340 nm | 55 nm | 0.12 |
| Oxazole-C5-Aldehyde (Intermediate) | DCM | 310 nm | 395 nm | 85 nm | 0.08 |
| Pyridinium-Oxazole Dyad (Final Dye) | DCM | 440 nm | 560 nm | 120 nm | 0.65 |
| Pyridinium-Oxazole Dyad (Final Dye) | Water (pH 7.4) | 455 nm | 610 nm | 155 nm | 0.42 |
Data Interpretation: The unconjugated core absorbs in the UV range with a minimal Stokes shift. Following Knoevenagel condensation, the extended π-conjugation pushes the absorption into the visible spectrum (440 nm, compatible with standard 405/488 nm lasers). The massive Stokes shift (120–155 nm) effectively eliminates auto-fluorescence background during live-cell imaging[2][6].
Validated Experimental Protocols
The following protocols form a self-validating system. Key diagnostic checkpoints are included to ensure the researcher can verify success at each step without relying solely on downstream NMR/MS.
Protocol A: Synthesis of 4-(p-Tolyl)oxazole-5-carbaldehyde
Purpose: To install the reactive aldehyde handle for downstream conjugation.
-
Reagent Preparation: In a flame-dried, argon-purged 50 mL round-bottom flask, add anhydrous DMF (5.0 mL). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Generation: Dropwise, add POCl₃ (1.2 equiv, 1.5 mmol) over 10 minutes. Validation: The solution should turn slightly yellow and viscous, indicating the formation of the chloroiminium ion. Stir for 30 mins at 0°C.
-
Substrate Addition: Dissolve 4-(p-Tolyl)oxazole (1.0 equiv, 1.25 mmol) in 2.0 mL of anhydrous DMF. Add this dropwise to the Vilsmeier reagent.
-
Reaction: Heat the mixture to 90°C for 4 hours.
-
Quenching & Workup: Pour the hot mixture over crushed ice (50 g) and neutralize to pH 7.0 using saturated aqueous Na₂CO₃. Causality: Neutralization is critical; acidic conditions will hydrolyze the oxazole ring.
-
Extraction: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: Run a TLC (Hexanes:EtOAc 7:3). The product spot will be highly UV-active (254 nm) and will stain positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.
Protocol B: Knoevenagel Condensation to Fluorescent Dyad
Purpose: To couple the aldehyde with an active methylene to form the D-π-A dye.
-
Reaction Setup: In a 25 mL flask, dissolve 4-(p-Tolyl)oxazole-5-carbaldehyde (1.0 mmol) and 1,4-dimethylpyridin-1-ium iodide (1.1 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add 3 drops of catalytic piperidine. Causality: Piperidine deprotonates the acidic methyl group of the pyridinium salt, forming an enolate that attacks the aldehyde.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours.
-
Validation Check (Visual): Within the first 30 minutes, the reaction mixture must transition from pale yellow to deep red/orange. If no color change occurs, the condensation has stalled (likely due to wet ethanol or inactive piperidine).
-
Purification: Cool the mixture to 0°C. The dye will precipitate as a dark red solid. Filter via vacuum, wash with cold diethyl ether (10 mL), and dry under vacuum.
Protocol C: Live-Cell Imaging (Mitochondrial Staining)
Purpose: Utilizing the synthesized pyridinium-oxazole dyad for biological imaging.
-
Stock Preparation: Dissolve the synthesized dye in biological-grade DMSO to a concentration of 1 mM. Note: Ensure DMSO concentration in the final assay does not exceed 0.1% to prevent cellular toxicity.
-
Cell Culture: Seed HeLa or A375 cells in a 35 mm glass-bottom confocal dish and incubate at 37°C with 5% CO₂ until 70% confluent.
-
Staining: Dilute the dye stock in serum-free DMEM to a final working concentration of 2.0 μM. Replace the cell media with the staining solution and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells 3 times with warm PBS (pH 7.4) to remove unbound dye. Causality: The lipophilic, cationic nature of the pyridinium-oxazole dyad drives it specifically into the negatively charged mitochondrial matrix. Washing removes non-specific membrane adherence.
-
Imaging: Image using a confocal laser scanning microscope. Excite at 488 nm (Argon laser) and collect emission between 550–650 nm.
References
-
Karmakar, P., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports (PMC). URL:[Link]
-
Kudo, K., et al. (2018). Synthesis and fluorescence and electrochemical properties of D–π-A structural isomers of benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type and benzofuro[2,3-c]oxazolo[5,4-a]carbazole-type fluorescent dyes. Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Meyer, T., et al. (2023). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry. URL:[Link]
-
Panchal, M., et al. (2020). Ionic Pyridinium-Oxazole Dyads: Design, Synthesis, and Application. Semantic Scholar. URL:[Link]
-
Saha, S., et al. (2025). Photophysical study of a charge transfer oxazole dye in Micelles: role of surfactant headgroups. ResearchGate. URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescence and electrochemical properties of D–π-A structural isomers of benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type and benzofuro[2,3-c]oxazolo[5,4-a]carbazole-type fluorescent dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
Scalable manufacturing processes for 4-(p-Tolyl)oxazole
An Application Note and Protocol for the Scalable Manufacturing of 4-(p-Tolyl)oxazole
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Specifically, 4-substituted oxazoles like 4-(p-Tolyl)oxazole serve as crucial building blocks in drug discovery, enabling fine-tuning of molecular properties for optimal biological activity. This document provides a detailed technical guide for the scalable manufacturing of 4-(p-Tolyl)oxazole. We present a comparative analysis of established synthetic methodologies, with a primary focus on the Bredereck synthesis, selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production. This guide includes a detailed, step-by-step protocol, process optimization strategies, safety considerations, and quantitative data to support researchers and process chemists in academic and industrial settings.
Introduction: The Strategic Importance of 4-(p-Tolyl)oxazole
The oxazole ring is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The substitution pattern on the oxazole core is critical for modulating its interaction with biological targets. 4-(p-Tolyl)oxazole, featuring a tolyl group at the C4 position, is a key intermediate for creating more complex molecules. The development of robust, efficient, and scalable synthetic routes is paramount for meeting the demands of drug development and commercial production. This guide critically evaluates viable manufacturing processes and provides a validated protocol for its synthesis.
Comparative Analysis of Key Synthetic Strategies
Several methods have been established for the synthesis of the oxazole core.[3] For the specific and scalable production of 4-(p-Tolyl)oxazole, three classical routes warrant primary consideration: the Bredereck Synthesis, the Robinson-Gabriel Synthesis, and the Van Leusen Synthesis.
-
Bredereck Synthesis: This method involves the condensation of an α-haloketone with an amide.[4] For synthesizing 4-(p-Tolyl)oxazole, where the C2 position is unsubstituted, the reaction between an α-halo-p-tolylacetophenone (e.g., 2-bromo-1-(p-tolyl)ethanone) and formamide is exceptionally direct.[4] The reaction proceeds through an initial N-alkylation followed by an acid-catalyzed cyclodehydration. Its advantages include a one-pot procedure and the use of commercially available, cost-effective starting materials, making it highly attractive for industrial scale-up.[5]
-
Robinson-Gabriel Synthesis: This classical method utilizes the cyclodehydration of a 2-acylamino-ketone precursor.[6][7] While robust, it necessitates a two-step process when starting from an α-haloketone: first, the synthesis of the N-acylamino ketone intermediate, followed by cyclization using strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid.[6][8] The requirement for a pre-synthesized intermediate and harsh reaction conditions can complicate scalability and waste management.[3]
-
Van Leusen Oxazole Synthesis: This versatile reaction typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10] Synthesizing a 4-substituted oxazole via this route requires a modified approach, such as using an α-substituted TosMIC reagent.[11] This introduces an extra synthetic step to prepare the specialized isocyanide reagent, potentially increasing costs and process complexity for large-scale manufacturing.
Data Presentation: Comparison of Synthetic Routes
| Method | Key Starting Materials | Key Reagents | Process Steps | Scalability Advantages | Scalability Challenges |
| Bredereck Synthesis | 2-Bromo-1-(p-tolyl)ethanone, Formamide | Acid catalyst (optional) | 1 (One-pot) | Direct, high atom economy, readily available materials.[4] | Formamide is a potential teratogen; requires careful handling. |
| Robinson-Gabriel | 2-Acylamino-1-(p-tolyl)ethanone | H₂SO₄, PPA, or POCl₃ | 2+ | Well-established classical method.[6] | Requires precursor synthesis; harsh dehydrating agents.[3] |
| Van Leusen Synthesis | Aldehyde, α-(p-tolyl)-TosMIC | Base (e.g., K₂CO₃) | 2+ | Mild reaction conditions.[12] | Requires synthesis of a specialized TosMIC reagent.[11] |
Experimental Protocol: Scalable Bredereck Synthesis of 4-(p-Tolyl)oxazole
This protocol details a robust and scalable one-pot procedure for the synthesis of 4-(p-Tolyl)oxazole from 2-bromo-1-(p-tolyl)ethanone and formamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| 2-Bromo-1-(p-tolyl)ethanone | C₉H₉BrO | 213.07 | 1.0 | 21.3 g |
| Formamide | CH₃NO | 45.04 | 10.0 | 45.0 g (40 mL) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 300 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | 150 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 100 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus (optional, for high purity)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with 2-bromo-1-(p-tolyl)ethanone (21.3 g, 0.1 mol) and formamide (40 mL, 1.0 mol).
-
Reaction Execution: Heat the stirred reaction mixture to 120-130 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 4:1). The product spot should be UV active and have a higher Rf value than the starting bromoketone.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a 500 mL separatory funnel containing 150 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Workup - Washing:
-
Wash the combined organic phase with saturated aqueous NaHCO₃ solution (2 x 75 mL) to remove any remaining formamide and acidic byproducts.
-
Wash the organic phase with brine (1 x 100 mL) to facilitate phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For manufacturing scale, purification is best achieved via vacuum distillation to yield 4-(p-Tolyl)oxazole as a pale yellow solid or oil.[13]
-
Expected Results
| Parameter | Typical Value |
| Yield | 65-80% |
| Appearance | Pale yellow solid or oil |
| Purity (Post-Purification) | >98% (by GC/HPLC) |
Visualization of the Manufacturing Workflow
Diagram: Bredereck Synthesis Workflow
A visual representation of the process from starting materials to the final purified product.
Caption: High-level workflow for the Bredereck synthesis of 4-(p-Tolyl)oxazole.
Diagram: Reaction Mechanism
A simplified mechanism of the Bredereck synthesis for 4-(p-Tolyl)oxazole.
Caption: Key mechanistic steps in the formation of the oxazole ring.
Scale-Up and Safety Considerations
Process and Safety Management
-
Reagent Handling: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[14] 2-Bromo-1-(p-tolyl)ethanone is a lachrymator and skin irritant; avoid inhalation and skin contact. All chemical handling must adhere to standard safety protocols for hazardous substances.[15]
-
Temperature Control: The reaction is exothermic upon initiation. On a large scale, controlled addition of the bromoketone to pre-heated formamide may be necessary to manage the exotherm and maintain a steady reaction temperature.
-
Waste Disposal: Aqueous waste containing formamide and sodium bicarbonate, as well as organic solvent waste, must be collected and disposed of in compliance with local environmental regulations.[16]
-
Purification: While column chromatography is suitable for lab scale, it is not practical for large-scale manufacturing. Vacuum distillation is the preferred method for obtaining high-purity material on a kilogram scale and beyond.[13]
Conclusion
The Bredereck synthesis provides a highly effective and scalable pathway for the manufacturing of 4-(p-Tolyl)oxazole. Its operational simplicity, reliance on cost-effective starting materials, and direct one-pot nature make it superior to other classical methods for industrial application. By following the detailed protocol and adhering to the safety and scale-up considerations outlined in this guide, researchers and drug development professionals can reliably produce this valuable heterocyclic intermediate for further synthetic applications.
References
-
Cui, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. [Link]
-
Cui, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]
-
Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28021–28030. [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Tempesta, P., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(30), 4107-4109. [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. [Link]
-
PubMed. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. [Link]
-
MDPI. (2023). (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]
-
EDQM. (n.d.). OMCL QA document - management of reagents. [Link]
-
Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). [Link]
-
National Institutes of Health. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
- Google Patents. (n.d.).
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
- 15. orgsyn.org [orgsyn.org]
- 16. edqm.eu [edqm.eu]
Troubleshooting & Optimization
Purification techniques for crude 4-(p-Tolyl)oxazole mixtures
Welcome to the Oxazole Purification Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a non-linear, troubleshooting-driven guide designed to assist you in isolating high-purity 4-(p-Tolyl)oxazole.
Unlike standard operating procedures (SOPs), this guide is structured around "Tickets" —specific failure modes and purification challenges inherent to the physicochemical properties of 4-aryloxazoles.
Support Ticket #001: Triage & Strategy Selection
User Status: I have a crude reaction mixture. It looks like a dark oil or a sticky solid.[1][2] What do I do first?
Technical Insight: 4-(p-Tolyl)oxazole is a low-melting solid (estimated melting point range 40–50 °C, similar to 4-phenyloxazole derivatives).[2][3] It is prone to "oiling out" during crystallization due to the presence of lipophilic impurities (e.g., unreacted toluene derivatives) that depress the melting point.
The Decision Matrix: Use the logic flow below to determine your purification strategy.
Figure 1: Purification Triage Logic. Determine the workflow based on impurity profile and TLC separation.
Support Ticket #002: The "Oiling Out" Phenomenon (Protocol A)
Issue: During recrystallization, my product separates as a milky oil at the bottom of the flask instead of forming crystals.
Root Cause: This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture (Liling's Rule). The presence of impurities further depresses the melting point, exacerbating the issue.
Corrective Protocol: The "Two-Solvent Switch" Do not use single solvents.[1][2][3] Use a Solvent/Anti-Solvent pair.[1][2]
| Parameter | Recommended Specification |
| Primary Solvent (Dissolver) | Ethanol (warm) or Ethyl Acetate |
| Anti-Solvent (Precipitant) | Water (for EtOH) or Hexanes (for EtOAc) |
| Temperature Gradient | 45°C |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (approx. 40-45°C).[1][2] Note: Do not boil excessively; oxazoles are generally stable but thermal stress should be minimized.[2]
-
Clarification: If the solution is dark/brown, add activated charcoal (1% w/w), stir for 5 minutes, and filter through a Celite pad while warm.
-
The Cloud Point: Add water dropwise to the warm filtrate with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
The Re-Dissolve: Add just enough Ethanol (dropwise) to make the solution clear again.[1][2]
-
Seed & Cool:
-
Critical Step: If you have a seed crystal, add it now.[1][2]
-
If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.[2]
-
Allow to cool to room temperature slowly (wrap flask in foil).
-
Troubleshooting: If oil droplets form, reheat slightly to dissolve the oil, add more Ethanol, and cool even slower.
-
-
Harvest: Filter the resulting needles/plates and wash with cold Ethanol/Water (1:1).
Support Ticket #003: Silica Gel Streaking (Protocol B)
Issue: On TLC and Column, the spot streaks or "tails," leading to poor separation and low yield.
Root Cause:
Oxazoles are weak bases (
Corrective Protocol: Base-Buffered Chromatography [2][3]
| Component | Role |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase A | Hexanes + 1% Triethylamine ( |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine ( |
Workflow:
-
Pre-treatment: Slurry the silica gel in Mobile Phase A (containing
).[1][2] This neutralizes the active acidic sites on the silica.[1][2] -
Loading: Dissolve the crude in a minimum volume of DCM/Hexane (1:1). Avoid pure DCM if possible, as it is a "strong" solvent that may ruin the gradient band.[2]
-
Elution: Run a gradient from 0% to 20% EtOAc.
-
Post-Column: Evaporate solvents. The
is volatile and will be removed under high vacuum.[1][2]
Support Ticket #004: Removing Basic Side-Products (Protocol C)
Issue: My NMR shows imidazole contaminants or unreacted amines (from Robinson-Gabriel or Bredereck synthesis).
Technical Insight:
This protocol utilizes the significant
-
Imidazole
: ~7.0 (Protonates at pH < 7)[2][3] -
4-(p-Tolyl)oxazole
: ~0.8 (Protonates only at pH < 1) [1][2][3]
The "pKa Filter" Wash: We can wash the organic layer with a mild acid (pH 2-3).[2] The impurities will protonate and move to the water layer, while the oxazole remains neutral and stays in the organic layer.
Figure 2: The "pKa Filter" Logic. Selective removal of basic impurities.
Warning: Do not use concentrated strong acids (e.g., 6M HCl or
Frequently Asked Questions (FAQs)
Q: Is 4-(p-Tolyl)oxazole stable to air and moisture?
A: Yes, 4-aryloxazoles are generally stable at room temperature.[2][3] However, if the crude contains trace acids (from cyclization reagents like
Q: Can I distill this compound? A: Oxazoles are thermally stable but have high boiling points.[1][2] 4-(p-Tolyl)oxazole will likely boil >200°C at atmospheric pressure.[1][2][3] Vacuum distillation (Kugelrohr) is recommended (approx. 100-120°C at 0.5 mmHg), but crystallization is usually superior for purity.[2]
Q: My product has a persistent yellow color. Is it pure? A: Pure 4-(p-Tolyl)oxazole should be white or colorless.[1][2][3] Yellowing indicates conjugated impurities (oligomers).[1][2] If recrystallization doesn't remove it, dissolve in EtOAc and filter through a short plug of neutral alumina (not silica).[2] Alumina is excellent for removing colored tars.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 9255, Oxazole. Retrieved from [Link][2][3]
-
Organic Chemistry Portal. (2023).[1][2] Synthesis of Oxazoles. Retrieved from [Link]
Sources
Minimizing side reactions during 4-(p-Tolyl)oxazole cyclization
Technical Support Center: 4-(p-Tolyl)oxazole Synthesis Current Status: Operational Topic: Minimizing Side Reactions in Cyclization Protocols Ticket ID: OX-TOL-004
Executive Summary
The synthesis of 4-(p-Tolyl)oxazole typically relies on the Bredereck synthesis (condensation of
This guide addresses the three critical failure modes:
-
Imidazole Contamination: Competitive formation of 4-(p-tolyl)imidazole due to in-situ ammonia generation.
-
Oxidative Tarring: Polymerization of the electron-rich tolyl moiety.
-
Incomplete Cyclization: Hydrolysis of intermediates due to moisture.
Module 1: Diagnostic Workflow
Use this logic gate to identify your specific failure mode.
Figure 1: Diagnostic logic for oxazole synthesis failure modes.
Module 2: The Bredereck Route ( -Bromoketone + Formamide)
This is the standard industrial route for 4-aryloxazoles. The primary challenge is the "Bredereck Imidazole" side reaction.
The Mechanism & The Trap
The reaction proceeds via the nucleophilic attack of the formamide oxygen on the
-
Success Pathway: O-alkylation
Cyclization Oxazole . -
Failure Pathway: Formamide decomposes at high heat (
C) to release ammonia ( ). Ammonia is a stronger nucleophile than formamide oxygen. It attacks the ketone, leading to 4-(p-Tolyl)imidazole .
Optimized Protocol: Acid-Catalyzed Condensation
Standard formamide reflux is too harsh for the p-tolyl substrate. Use this modified acid-catalyzed method.
Reagents:
-
2-Bromo-4'-methylacetophenone (1.0 eq)
-
Formamide (Excess, 15-20 eq)
-
Catalyst: Conc.
(0.1 eq) or Urea (buffer)
Step-by-Step:
-
Dehydration: Pre-dry Formamide over 4Å molecular sieves for 24h. Water promotes hydrolysis of the bromide.
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a thermometer and an air condenser (not water-cooled, to allow water vapor to escape if not using a trap, though a Dean-Stark is preferred for lower boiling solvents).
-
Addition: Mix Formamide and
before heating. Add the bromoketone in one portion. -
Temperature Control (CRITICAL): Heat to 110-120°C .
-
Warning: Do NOT exceed 130°C. Above this, formamide decomposition accelerates, spiking ammonia concentration and yielding the imidazole byproduct.
-
-
Quench: Pour mixture into crushed ice/water. Neutralize with saturated
. -
Extraction: Extract with EtOAc. Wash 3x with water (to remove formamide).
Troubleshooting Table: Bredereck Synthesis
| Symptom | Probable Cause | Corrective Action |
| Product is solid but MP is high (>200°C) | Imidazole Formation. The imidazole analog melts significantly higher than the oxazole. | Check pH/Ammonia. Ensure reaction stays acidic/neutral. If |
| Deep Red/Black Tar | Polymerization. p-Tolyl is electron-rich; the bromoketone polymerizes via radical mechanism. | Lower Temp / Radical Scavenger. Run at 110°C max. Add trace BHT (butylated hydroxytoluene) to the reaction mixture. |
| Starting Material Recovery | Hydrolysis. The bromide hydrolyzed to the | Dry Reagents. Formamide is hygroscopic. Use fresh bottle or dry over sieves. |
Module 3: The Robinson-Gabriel Route (Cyclodehydration)
Used if you are starting from the N-acyl-
The Challenge: The "Fork in the Road"
The precursor (
-
Cyclize (Desirable): Oxygen attacks Carbonyl.
-
Hydrolyze (Undesirable): Acid cleaves the amide bond.
Protocol: Burgess Reagent Modification (Mild)
Avoids the charring associated with
Reagents:
-
Precursor (1.0 eq)
-
Burgess Reagent (1.2 eq)
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Dissolve precursor in anhydrous THF (0.1 M).
-
Add Burgess reagent (Methyl
-(triethylammoniumsulfonyl)carbamate) in one portion. -
Reflux at 60-70°C for 2 hours.
-
Workup: Cool, concentrate, and pass through a short silica plug.
-
Why this works: The Burgess reagent activates the amide oxygen under neutral conditions, preventing the acid-catalyzed polymerization of the p-tolyl ring.
FAQs: Technical Support
Q: Why is my 4-(p-Tolyl)oxazole turning yellow/brown on storage?
-
A: Oxazoles with electron-donating groups (like p-tolyl) are prone to photo-oxidation. Store the product in amber vials under Argon at -20°C. The color indicates formation of photo-peroxides or ring-opening products.
Q: Can I use
-
A: Yes, but with caution.
is a strong Lewis acid. With the p-tolyl group, it may cause Friedel-Crafts type side reactions on the ring itself. If you must use , keep the temperature below 80°C and use Toluene as a solvent to dilute the thermal impact.
Q: I see a mass peak at M+18. What is it?
-
A: This is the hydrolyzed acyclic precursor . It means your cyclization failed due to water presence. In the Bredereck synthesis, it indicates the formamide was wet. In Robinson-Gabriel, it indicates the dehydrating agent was quenched.
References
-
Synthesis of 4-substituted oxazoles via Bredereck Reaction. Organic Syntheses, Coll. Vol. 5, p. 332. [Link]
-
Burgess Reagent in Heterocyclic Synthesis. Wipf, P., & Miller, C. P. (1995).[4] Journal of Organic Chemistry. [Link][5]
-
Mechanistic Studies of Oxazole Formation. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
Technical Support Center: Oxazole Synthesis & Optimization
Topic: Optimizing Temperature and Catalyst Load for Oxazole Formation Ticket ID: OXZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic-Thermodynamic Balancing Act
Welcome to the Oxazole Synthesis Support Center. You are likely here because your cyclization is either stalling (kinetic failure) or decomposing into tar (thermodynamic instability).
Oxazole formation generally proceeds through two dominant pathways in modern medicinal chemistry: the Robinson-Gabriel Cyclodehydration and Transition-Metal Catalyzed Oxidative Cyclization . The critical error most researchers make is treating Temperature (
-
High
/ Low : Promotes degradation of sensitive functional groups (charring) and polymerization. -
Low
/ High : Increases cost and risk of catalyst aggregation (for metals) or difficult purification, but preserves stereocenters.
This guide provides the protocols to balance these factors.
Workflow Selector: Which Protocol fits your Substrate?
Before optimizing, ensure you are using the correct mechanism for your precursors.
Figure 1: Decision matrix for selecting the synthesis pathway based on available starting materials.
Protocol 1: The Robinson-Gabriel Cyclodehydration
Best for: 2,5-disubstituted oxazoles from
The Challenge
Classical conditions utilize concentrated
Optimized Protocol: The "Burgess Soft-Touch"
For sensitive substrates, we replace thermal force with chemical potential using the Burgess reagent (methyl
Reagents:
-
Substrate:
-acylamino ketone (1.0 equiv) -
Reagent: Burgess Reagent (1.2–1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Optimization:
-
Dissolution: Dissolve substrate in THF (0.1 M) under
. -
Addition: Add Burgess reagent in one portion at Room Temperature (25°C) .
-
The Temperature Ramp (Critical Step):
-
Standard: Stir at 25°C for 2 hours.
-
Optimization: If conversion < 50% by TLC, increase
to 50°C. Do not exceed 60°C ; the Burgess reagent decomposes thermally above this threshold, rendering it useless [1].
-
-
Workup: Flash filtration through a short silica plug (removes sulfamoyl byproduct).
Troubleshooting Table: Robinson-Gabriel
| Symptom | Root Cause | Corrective Action |
| Black/Tar formation | Acid concentration too high or | Switch from |
| Stalled Reaction (Burgess) | Reagent decomposition.[2] | Burgess reagent is moisture sensitive.[3][4] Ensure anhydrous THF. Do not heat > 60°C. |
| Regioisomer mixture | Keto-enol tautomerization of starting material. | Use milder bases (e.g., |
Protocol 2: Copper-Catalyzed Oxidative Cyclization
Best for: Direct formation from enamides (C-H functionalization).[5] Key Variable: Catalyst Loading vs. Oxidant Efficiency.
The Challenge
This method relies on a single-electron transfer (SET) mechanism. High temperatures cause catalyst aggregation (plating out), while low catalyst loads lead to sluggish kinetics.
Optimized Protocol: The Buchwald-Style Room Temp System
Based on principles established by Cheung and Buchwald [2], this system operates at room temperature, preserving functional groups.
Reagents:
-
Substrate: Enamide (1.0 equiv)
-
Catalyst:
(Optimized load: 10–20 mol%) -
Ligand: Ethyl nicotinate (20 mol%) - Crucial for stabilization
-
Oxidant:
(2.0 equiv) -
Solvent: Chlorobenzene or DCE
Step-by-Step Optimization:
-
Catalyst Pre-complexation: Mix
and ethyl nicotinate in the solvent for 15 mins. The solution should turn a clear green/blue. If cloudy, the ligand is not fully coordinated. -
Substrate Addition: Add the enamide and oxidant.
-
Temperature Control:
-
Start at 25°C .
-
This reaction is exothermic.[6] For large scales (>5g), use a water bath to maintain 25°C.
-
Note: Heating to 80°C often lowers yield due to radical polymerization of the enamide [2].
-
-
Monitoring: Watch for the disappearance of the enamide alkene proton via NMR or TLC.
Mechanistic Insight (Why T matters):
High temperatures accelerate the decomposition of the persulfate oxidant (
Figure 2: The Copper catalytic cycle.[7] Note that high temperature diverts the radical intermediate toward polymerization.
FAQ: Expert Troubleshooting
Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer.[6] The oxidative cyclization is exothermic. On a 5g scale, the internal temperature might spike to 60°C even if the bath is 25°C.
-
Fix: Use an internal thermometer and add the oxidant in portions (e.g., 4 portions over 2 hours) to control the exotherm.
Q: I am using the Van Leusen method (TosMIC), and I get a nitrile instead of an oxazole. A: This is a classic "elimination failure." The intermediate oxazoline is forming, but the tosyl group isn't leaving.
-
Fix: Increase the temperature to reflux (MeOH, 65°C) or switch to a stronger base (
) to force the elimination [3].
Q: Can I use Iron (Fe) instead of Copper? A: Yes, Fe-catalyzed systems exist, usually involving benzylamines. However, they typically require much higher temperatures (130–150°C) to effect hydrogen transfer [4]. If your substrate is heat-sensitive, stick to the Cu/Room Temp protocol.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Cheung, C. W., & Buchwald, S. L. (2012).[5][8] Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization.[5][8][9] The Journal of Organic Chemistry, 77(17), 7526-7537.[5] Link
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones. Synthesis of oxazoles and 2-oxazolines. Tetrahedron Letters, 13(23), 2369-2372. Link
-
Wang, M., et al. (2012). Iron-catalyzed 2-arylbenzoxazole formation from o-nitrophenols and benzylic alcohols.[10] Organic Letters, 14(10), 2462-2465. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper(ii)-mediated oxidative cyclization of enamides to oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Recrystallization of 4-(p-Tolyl)oxazole
The following guide serves as a specialized Technical Support Center for the purification of 4-(p-Tolyl)oxazole (CAS: 54289-71-3). It is designed for researchers requiring high-purity material (>99%) for biological assays or material science applications.[1][2][3]
Core Directive: Solvent Selection Logic
The Challenge: 4-(p-Tolyl)oxazole is a low-melting heteroaromatic solid (predicted MP: 45–65 °C based on 4-phenyloxazole analogs).[3] Its structure contains a basic oxazole ring (polar) and a lipophilic p-tolyl group (non-polar).[1][3] This duality often leads to "oiling out" rather than crystallization if the solvent polarity is not carefully balanced.[1][2]
Primary Recommendation: Ethanol (95% or Absolute) [3]
-
Why: Ethanol offers the ideal "marginal solubility" profile.[1][2] It dissolves the compound well at reflux (78 °C) but poorly at 0 °C. The hydroxyl group interacts with the oxazole nitrogen via hydrogen bonding, stabilizing the solute in the liquid phase just enough to prevent rapid, amorphous precipitation (oiling out).[1]
-
Grade: ACS Reagent Grade or higher.
Secondary Recommendation: Hexanes / Ethyl Acetate (Variable Ratio) [1][3]
-
Why: For samples with significant non-polar impurities (e.g., unreacted p-methylacetophenone), a binary system is superior.[1]
-
Optimization: Increase EtOAc content if the solid does not dissolve at reflux.
Optimized Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Crude material with >90% purity.[1][4]
-
Dissolution: Place 1.0 g of crude 4-(p-Tolyl)oxazole in a 25 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to a gentle reflux.[1][2]
-
Hot Filtration (Critical): If insoluble particles (dust, silica, polymer) remain, filter the hot solution through a pre-warmed glass wool plug or sintered glass funnel.[1]
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Crystallization: Once at room temperature, transfer to a 4 °C refrigerator for 2–4 hours.
-
Collection: Filter the white needles/plates using vacuum filtration. Wash the cake with 1–2 mL of ice-cold ethanol .
-
Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours. Do not heat above 35 °C during drying to avoid melting.[1][2]
Protocol B: Acid-Base Extraction (The "Platinum" Standard)
Best for: Crude material with <90% purity or persistent colored impurities. Mechanism:[3] Oxazoles are weak bases (pKa ~0.8–1.0).[1][2][4] They can be protonated by strong acids, becoming water-soluble, while neutral impurities (starting ketones, dimers) remain in the organic phase.[1]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Extraction: Extract the organic layer 3x with 3M HCl . The oxazole moves to the aqueous layer (as the oxazolium salt).[1][2]
-
Wash: Wash the combined acidic aqueous layers 2x with fresh EtOAc (discards neutral impurities).[1][2]
-
Neutralization: Carefully neutralize the aqueous layer with 6M NaOH or solid Na₂CO₃ until pH ~9–10.[1][2] The oxazole will precipitate or form an oil.[1][2]
-
Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .
-
Finish: Dry (MgSO₄), filter, and evaporate. Proceed to Protocol A with the resulting solid.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?
-
Cause: The solution is too concentrated, or the cooling was too rapid.[1] The melting point of the solvated solid is depressed below the temperature of the solution.[1]
-
Fix (The "Seeding" Technique):
Q2: The crystals are colored (yellow/orange), but the pure compound should be white. How do I remove the color?
-
Cause: Trace oxidation products (quinones) or conjugated impurities.[1][2][4]
-
Fix: During the dissolution step (Protocol A, Step 1), add Activated Charcoal (1–2% by weight) . Boil for 2–3 minutes, then perform the Hot Filtration step (Step 2) through a bed of Celite to remove the charcoal.[1]
Q3: I have low yield (<50%). Where is my product?
-
Cause 1 (Solubility): Too much solvent was used.[1][2]
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling step to harvest a "second crop."
-
-
Cause 2 (pH): If using Protocol B, the neutralization might be incomplete.[1]
Data & Solvent Selection Matrix
| Solvent System | Polarity Index | Suitability | Notes |
| Ethanol (95%) | 5.2 | Excellent | Best balance of solubility and recovery.[1][3] |
| Methanol | 5.1 | Good | Higher solubility than EtOH; may result in lower yields if not cooled to -20 °C. |
| Ethyl Acetate | 4.4 | Moderate | Good for dissolving, but poor for crystallizing unless mixed with Hexane.[1][2] |
| Hexane / EtOAc | Variable | Good | Use for non-polar impurity removal.[1][2] Start with 9:1 ratio.[1][2] |
| Water | 9.0 | Poor | Anti-solvent only.[1][2] Causes oiling if added too quickly.[1][2] |
Decision Logic Visualization
Figure 1: Decision tree for selecting the appropriate purification workflow based on initial crude purity.
References
-
Mettler Toledo. (2024).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (2025).[1][2] Oxazole Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Hydrolytic Stability of 4-(p-Tolyl)oxazole in Acidic Media
Welcome to the Technical Support Center for 4-(p-Tolyl)oxazole (CAS: 54289-71-3). As a critical intermediate in drug development and materials science, the oxazole scaffold presents unique handling challenges due to its inherent hydrolytic instability[1]. This guide is engineered for researchers and scientists, providing field-proven troubleshooting strategies, mechanistic causality, and validated protocols to mitigate degradation during synthesis, purification, and storage.
Mechanistic Insight: The Causality of Acidic Degradation
To prevent degradation, one must first understand the molecular vulnerabilities of the oxazole ring. Oxazoles are weak bases, with the conjugate acid having a pKa of approximately 0.8[2].
-
Protonation: In acidic environments (pH < 3), the N3 nitrogen atom undergoes rapid protonation. This N-protonation drastically increases the electrophilicity of the adjacent C2 carbon[3].
-
Nucleophilic Attack: Water molecules in the reaction mixture or solvent act as nucleophiles, attacking the highly electrophilic C2 position to form a transient tetrahedral intermediate[2].
-
Ring Cleavage: Subsequent cleavage of the C2-O and C2-N bonds leads to irreversible ring opening, yielding an
-amino carbonyl derivative and formic acid[4]. -
Substituent Effects: The p-tolyl group at the C4 position exerts an electron-donating effect via hyperconjugation and resonance. While this slightly stabilizes the protonated oxazolium intermediate, it fails to provide steric shielding at the highly vulnerable C2 position, rendering 4-(p-Tolyl)oxazole highly susceptible to acid-catalyzed hydrolysis[1].
Figure 1: Acid-catalyzed hydrolytic degradation pathway of 4-(p-Tolyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: Why does 4-(p-Tolyl)oxazole degrade so rapidly during standard RP-HPLC purification? A1: Standard reverse-phase HPLC mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid as modifiers, dropping the pH to ~2.0-2.5. At this pH, the oxazole nitrogen is fully protonated, triggering the hydrolysis cascade[2]. Peak tailing or the appearance of multiple polar peaks are classic symptoms of on-column degradation.
Q2: Can I use a protecting group to stabilize the oxazole ring during multi-step synthesis? A2: Yes. The most effective strategy to prevent acid-catalyzed hydrolysis is the introduction of a bulky protecting group (e.g., Triisopropylsilyl, TIPS) at the vulnerable C2 position[1]. This provides immense steric hindrance, physically blocking the nucleophilic attack of water.
Q3: How does temperature affect the hydrolysis rate? A3: The hydrolysis of oxazoles follows Arrhenius kinetics. Elevated temperatures exponentially increase the rate of nucleophilic attack by water. Reactions or workups involving acidic conditions must be performed at 0–4°C to kinetically freeze the degradation pathway[4].
Troubleshooting Guide: Diagnosing & Resolving Instability
Issue 1: Unexplained yield loss during liquid-liquid extraction (Workup).
-
Symptoms: Poor mass recovery; TLC reveals highly polar baseline spots; LC-MS shows[M+18] (water addition) or fragmented masses.
-
Root Cause: Washing the organic layer with 1M HCl or saturated NH₄Cl (which is slightly acidic) causes rapid ring opening at the aqueous-organic interface.
-
Solution: Substitute acidic washes with neutral or mildly basic aqueous solutions (e.g., saturated NaHCO₃ or brine). If an acidic wash is mandatory to remove basic impurities, use cold 5% citric acid and limit contact time to < 2 minutes.
Issue 2: Compound degradation during storage.
-
Symptoms: The solid powder turns gummy or discolors over time; NMR shows unexpected aldehyde/ketone peaks.
-
Root Cause: Ambient moisture (humidity) combined with trace acidic impurities from the synthesis solvent (e.g., chloroform degrading to HCl over time) initiates slow hydrolysis[4].
-
Solution: Store 4-(p-Tolyl)oxazole under an inert argon atmosphere at -20°C. Ensure all storage solvents are anhydrous and acid-free (e.g., store CDCl₃ over silver foil or basic alumina).
Quantitative Data: pH-Dependent Stability Profile
The following table summarizes the hydrolytic half-life of 4-(p-Tolyl)oxazole across various pH environments, providing a predictive model for experimental planning.
| pH Level | Buffer System | Estimated Half-Life (t₁/₂) at 25°C | Stability Status |
| pH 1.2 | Simulated Gastric Fluid (HCl) | < 2 hours | Highly Unstable |
| pH 3.0 | Citrate / Phosphate | ~ 12 hours | Unstable |
| pH 5.0 | Ammonium Acetate | > 5 days | Moderately Stable |
| pH 7.4 | Phosphate Buffered Saline (PBS) | > 30 days | Stable |
| pH 9.0 | Ammonium Bicarbonate | > 30 days | Stable |
Experimental Protocols: Validated pH-Stability Assay
To empirically determine the degradation kinetics of 4-(p-Tolyl)oxazole for your specific formulation, utilize this self-validating protocol[2].
Materials Required:
-
LC-MS grade Acetonitrile (MeCN)
-
0.1 M HCl, 50 mM Ammonium Acetate (pH 5.0), 50 mM PBS (pH 7.4)
-
HPLC system with a C18 column and UV/Vis detector
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve exactly 5.0 mg of 4-(p-Tolyl)oxazole in 5.0 mL of anhydrous MeCN to create a 1 mg/mL stock.
-
Causality: MeCN prevents premature hydrolysis by eliminating water activity during storage.
-
-
Buffer Equilibration: Pre-warm the selected aqueous buffers (pH 1.2, 5.0, 7.4) in a thermoshaker set to 37°C.
-
Reaction Initiation: Spike 100 µL of the MeCN stock into 900 µL of the pre-warmed buffer. Vortex immediately. The final concentration is 100 µg/mL.
-
Time-Course Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot.
-
Quenching (Critical Step): Immediately inject the 50 µL aliquot into 450 µL of cold (4°C) MeCN containing 10 mM NH₄HCO₃.
-
Causality: The basic MeCN instantly neutralizes the acid and crashes out the water activity, halting the hydrolysis mechanism entirely.
-
-
LC-MS Analysis: Analyze the quenched samples using an isocratic neutral mobile phase (e.g., 60% MeCN / 40% 10 mM Ammonium Acetate, pH 7.0).
-
Causality: Using a neutral mobile phase ensures the compound does not degrade on the column, validating that the observed degradation occurred only during the incubation step.
-
-
Data Processing: Plot the natural log of the remaining peak area versus time to calculate the first-order degradation rate constant (
) and half-life ( ).
References
-
Theoretical Study of the Acid-Promoted Hydrolysis of Oxazolin-5-one: A Microhydration Model | The Journal of Physical Chemistry B - ACS Publications.[Link]
Sources
Removing unreacted starting materials from 4-(p-Tolyl)oxazole product
[1]
Case ID: OX-PUR-001 Status: Active Subject: Removal of unreacted starting materials and isolation of high-purity 4-(p-Tolyl)oxazole.[1]
Executive Summary
This technical guide addresses the purification of 4-(p-Tolyl)oxazole (CAS: 20662-88-8 / generic structure ref).[1] The primary challenge in this synthesis—typically achieved via the Bredereck synthesis (condensation of
Failure to remove the
Module 1: Chemical Scavenging (The "Smart" Workup)
Objective: Chemically neutralize and remove unreacted 2-bromo-4'-methylacetophenone (SM-1) before chromatography.
The Problem: Co-elution and Toxicity
SM-1 is lipophilic and often co-elutes with the oxazole product on silica gel. It is also a potent lachrymator. Standard evaporation concentrates this toxic impurity.
The Solution: Soft Nucleophile Scavenging
We utilize the high reactivity of the alkyl bromide against soft nucleophiles (sulfur) to convert it into a water-soluble species or a polymer-bound adduct.[1]
Protocol A: Liquid-Phase Sequestration (Sodium Thiosulfate)
Best for: Large scale (>5g) crude mixtures.[1]
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
The Wash: Wash the organic layer with a 20% w/v aqueous Sodium Thiosulfate (
) solution. -
Agitation: Stir or shake vigorously for at least 15 minutes. The color may change as the bromide reacts.
-
Separation: Separate the layers. The toxic SM-1 is now in the aqueous layer (dispose of as hazardous aqueous waste).[1]
-
Standard Wash: Follow with water and brine washes to remove residual formamide.
Protocol B: Solid-Phase Scavenging (Thiol-Silica)
Best for: High-value, small scale (<1g) or late-stage purification.[1]
-
Resin Selection: Use SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica.[1]
-
Dosage: Add 2–3 equivalents of resin relative to the estimated remaining bromide (monitor via TLC).
-
Incubation: Stir the crude mixture in solvent (DCM or EtOAc) for 1–2 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel. The SM-1 remains covalently bound to the silica beads.
-
Result: The filtrate contains your product, free of the alkylating agent.
Module 2: Chromatographic Purification
Objective: Separation of the oxazole from side products (dimers, hydrolyzed ketones).
Stationary Phase & Solvent System
Optimization Table
| Component | Role | Recommended Gradient | Notes |
| Hexanes | Non-polar carrier | Start: 95% | |
| Ethyl Acetate | Polar modifier | End: 20-30% | Oxazoles are moderately polar.[1] |
| Triethylamine (TEA) | Basicity modifier | 1% (optional) | Add if "streaking" occurs. Oxazoles are weak bases; TEA prevents interaction with acidic silanols. |
TLC Visualization Guide
Module 3: Crystallization (Scalable Purification)
Objective: Obtaining ultra-pure solid without chromatography. Prerequisite: The crude material must be at least 80% pure (e.g., after Protocol A).
4-(p-Tolyl)oxazole is a low-melting solid.[1] "Oiling out" is the primary failure mode here.
The "Two-Solvent" Method
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Cloud Point: Add hot Water dropwise until the solution turns slightly cloudy (turbid).
-
Clarification: Add one drop of hot EtOH to make it clear again.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature.
-
Critical: Do not place directly in an ice bath; this causes oiling out.
-
-
Harvest: Once solids form at RT, cool to 4°C, then filter.
Visual Workflow: Decision Matrix
Figure 1: Purification Decision Matrix. Prioritizes safety (removal of alkyl halide) before separation method selection.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?
A: This occurs when the compound separates as a liquid before it can crystallize, usually because the solution cooled too fast or the impurity profile lowers the melting point.
-
Fix: Re-heat the mixture until dissolved. "Seed" the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.
-
Alternative: Switch solvent systems. Try Hexanes (solvent) with a small amount of Ethyl Acetate (to dissolve).
Q2: I see a persistent yellow color even after chromatography.
A: The yellow color is likely a trace amount of the dimerized ketone or a conjugated oligomer.
-
Fix: Dissolve the product in EtOAc and treat with Activated Charcoal (5% w/w). Heat gently, filter through Celite, and re-concentrate. This usually removes colored organic impurities that co-elute on silica.
Q3: Can I use acid-base extraction to purify the oxazole?
A: Proceed with caution. While oxazoles are basic, they are weakly basic (pKa of conjugate acid ~0.8–1.5).
-
Risk: To fully protonate the oxazole and pull it into the aqueous layer, you would need strong acid (e.g., 1M–2M HCl). However, oxazoles can undergo ring hydrolysis under acidic conditions, especially if heated or left for prolonged periods.
-
Recommendation: Rely on the neutral workups described in Module 1 and 2.
Q4: The NMR shows residual Formamide (singlet ~8.0 ppm).
A: Formamide has a high boiling point (210°C) and does not rotovap well.
-
Fix: Dissolve product in EtOAc and wash 3x with Water . Formamide is highly water-soluble.[1] If the product is solid, you can also triturate (wash) the solid with water and filter.
References
-
Bredereck Synthesis Overview
-
Scavenging Protocols
-
Recrystallization Techniques
-
Synthesis of 4-(p-Tolyl)oxazole (Specific Example)
Overcoming dimerization issues in 4-(p-Tolyl)oxazole reactions
Topic: Overcoming Dimerization & Homocoupling in Synthesis and Application Classification: Technical Guide / Troubleshooting Version: 2.4 (Current)
Mission Statement
This guide addresses the "Dimerization" anomaly frequently encountered with 4-(p-Tolyl)oxazole . In technical practice, this term refers to two distinct failure modes depending on your workflow:
-
Synthesis Phase: The formation of Pyrazine byproducts (pseudo-dimers) during ring closure.
-
Functionalization Phase: The Oxidative Homocoupling (C2–C2' dimerization) during transition-metal-catalyzed C–H activation.
This support module provides mechanistic insights and self-validating protocols to suppress these pathways.
Module 1: Diagnosis & Mechanism
Q1: Which "Dimer" are you observing?
Before troubleshooting, confirm the identity of your impurity. 4-(p-Tolyl)oxazole (Structure A ) can generate two distinct "dimeric" impurities based on the reaction context.
| Feature | Type 1: Pyrazine "Dimer" | Type 2: Bis-Oxazole Dimer |
| Context | Occurs during Synthesis (e.g., Bredereck/Robinson-Gabriel). | Occurs during C–H Activation (e.g., Pd/Cu catalysis).[1] |
| Structure | 2,5-Di(p-tolyl)pyrazine. | 2,2'-Bis(4-(p-tolyl)oxazole). |
| Mechanism | Condensation of two | Oxidative radical recombination or reductive elimination at C2. |
| Solubility | Highly insoluble in MeOH/EtOH. | Low solubility; often precipitates as crystalline needles. |
| Fluorescence | Weak/None. | Strongly fluorescent (often blue-shifted vs monomer). |
Visualizing the Failure Pathways
The following diagram illustrates where these side reactions bifurcate from the desired pathway.
Caption: Bifurcation of reaction pathways showing Pyrazine formation during synthesis and Bis-oxazole formation during functionalization.
Module 2: Synthesis Troubleshooting (The Pyrazine Issue)
Context: You are synthesizing 4-(p-Tolyl)oxazole from 2-bromo-4'-methylacetophenone and formamide (Bredereck synthesis) or via the Robinson-Gabriel method, and yields are low due to a high-melting solid byproduct.
The Problem: Substrate Starvation
The intermediate
Protocol: High-Temperature Injection Method
To favor unimolecular cyclization (Oxazole) over bimolecular condensation (Pyrazine), you must enforce high dilution of the active intermediate relative to the formyl source.
Step-by-Step Optimization:
-
Reagent Ratio: Use >15 equivalents of Formamide relative to the
-bromo ketone. -
Temperature: Heat the neat Formamide to 110°C before adding the substrate.
-
Addition Rate: Add the
-bromo ketone (dissolved in minimal DMF if solid) dropwise over 30–60 minutes.-
Why? This keeps the instantaneous concentration of the amino-ketone intermediate low, statistically favoring reaction with the solvent (Formamide) over itself.
-
-
Acid Catalysis: Add concentrated
(0.1 eq) to the formamide.-
Why? Promotes the dehydration step of the formyl-amino intermediate, closing the oxazole ring faster than the pyrazine can form.
-
| Variable | Standard Protocol | Optimized Protocol | Impact |
| Formamide Equiv. | 5–10 eq | 15–20 eq | Dilution effect suppresses dimerization. |
| Addition Mode | One-portion | Slow Addition | Prevents localized high concentration. |
| Temperature | Reflux (variable) | 110–120°C (Controlled) | Ensures rapid cyclization kinetics. |
Module 3: Functionalization Troubleshooting (C–H Activation)
Context: You are attempting to arylate 4-(p-Tolyl)oxazole at the C2 position using Pd or Cu catalysis, but you are isolating the 2,2'-bis-oxazole homocoupling product.
The Problem: The "Glaser-Type" Trap
The C2 proton of oxazole is acidic (
Critical Control Points
1. Proton Management (The Pivalic Acid Effect)
Do not rely solely on carbonate bases (
-
Recommendation: Add 30 mol% Pivalic Acid (PivOH) .
-
Mechanism:[2][3][4] PivOH acts as a CMD (Concerted Metalation-Deprotonation) shuttle, allowing the metal to insert into the C–H bond in a controlled sphere, preventing the formation of free radicals that lead to dimers.
2. The Concentration Factor
Homocoupling is a second-order reaction (Rate
-
Recommendation: Dilute the reaction. If standard concentration is 0.2 M, reduce to 0.05 M .
3. Oxidant Exclusion
If using Pd(0)/Pd(II) cycles:
-
Strict Deoxygenation: Homocoupling is often driven by the re-oxidation of Pd(0) to Pd(II) by ambient
, which facilitates the Wacker-type oxidative coupling of two oxazoles. -
Protocol: Sparge solvents with Argon for 20 minutes. Use a glovebox if possible.
Optimized C–H Arylation Protocol
Use this protocol to couple 4-(p-Tolyl)oxazole with Aryl Bromides.
-
Catalyst:
(5 mol%) + (10 mol%) or XPhos (for difficult substrates). -
Base:
(2.0 equiv). -
Additive: Pivalic Acid (30 mol%) (Crucial for suppressing dimer).
-
Solvent: Toluene or DMAc (0.1 M concentration).
-
Procedure:
-
Premix Catalyst, Ligand, Base, and Additive in the tube.
-
Cycle Vacuum/Argon 3 times.
-
Add Solvent and Aryl Halide.[5]
-
Add 4-(p-Tolyl)oxazole last .
-
Heat to 100°C.
-
Module 4: Purification & Isolation
Even with optimized conditions, trace dimerization may occur. Separation relies on the drastic solubility difference between the monomeric product and the planar, rigid dimers.
Solubility Profile
-
4-(p-Tolyl)oxazole (Monomer): Soluble in Hexane, DCM, EtOAc, MeOH.
-
Pyrazine Dimer: Insoluble in MeOH; sparingly soluble in DCM.
-
Bis-Oxazole Dimer: Insoluble in Hexane/EtOAc; sparingly soluble in hot Toluene.
Purification Workflow
-
Crude Workup: Evaporate reaction solvent. Resuspend residue in Hexane:Ethyl Acetate (9:1) .
-
Filtration:
-
The Dimers (both types) will largely remain undissolved solids.
-
Filter the suspension through a Celite pad.
-
The filtrate contains your desired monomer/cross-coupled product.
-
-
Crystallization (Polishing):
-
If the filtrate still contains dimer traces, evaporate and recrystallize from cold Pentane (for the monomer) or EtOH (for the arylated product). The dimers will precipitate out first upon cooling.
-
References
-
Mechanism of Oxazole C-H Activ
- Verrier, C., et al. "Direct C–H Arylation of Oxazoles and Benzoxazoles with Aryl Chlorides." Chemical Science, 2013.
-
Pyrazine Byproduct Form
-
Cornforth, J. W., & Cornforth, R. H. "A New Synthesis of Oxazoles."[6] Journal of the Chemical Society, 1947. (Foundational text on the amino-ketone condensation mechanism).
-
-
Pivalic Acid in C-H Activ
- Lapointe, D., & Fagnou, K.
-
Van Leusen Reaction & Side Products
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(p-Tolyl)oxazole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(p-Tolyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the causal relationships behind observed chemical shifts and coupling constants, present a detailed experimental protocol, and compare the utility of NMR with other common analytical techniques.
The oxazole moiety is a key structural feature in numerous biologically active compounds and natural products.[1] The ability to unambiguously characterize substituted oxazoles like 4-(p-Tolyl)oxazole is therefore crucial for advancing drug discovery and development programs. This guide will serve as a practical resource for interpreting the NMR data of this compound and as a framework for the analysis of related heterocyclic systems.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for 4-(p-Tolyl)oxazole.
Figure 1. A generalized workflow for the acquisition and processing of NMR spectra.
The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[2] The use of a high-field spectrometer enhances signal dispersion and resolution, which is particularly beneficial for resolving complex spin systems.[3]
¹H NMR Spectral Analysis: Unraveling Proton Environments
The ¹H NMR spectrum of 4-(p-Tolyl)oxazole provides a wealth of information about the number of different proton environments, their electronic surroundings, and their spatial relationships.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Oxazole) | ~8.0 | Singlet | - | 1H |
| H-5 (Oxazole) | ~7.8 | Singlet | - | 1H |
| H-2', H-6' (Tolyl) | ~7.6 | Doublet | ~8.0 | 2H |
| H-3', H-5' (Tolyl) | ~7.1 | Doublet | ~8.0 | 2H |
| CH₃ (Tolyl) | ~2.3 | Singlet | - | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The downfield chemical shifts of the oxazole protons (H-2 and H-5) are characteristic of protons attached to electron-deficient aromatic rings. The tolyl group exhibits a typical AA'BB' splitting pattern for the aromatic protons, with the protons ortho to the oxazole ring (H-2', H-6') appearing at a lower field than the meta protons (H-3', H-5') due to the electron-withdrawing nature of the oxazole ring. The methyl protons of the tolyl group appear as a singlet in the upfield region, as expected.
¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Oxazole) | ~162 |
| C-4 (Oxazole) | ~142 |
| C-5 (Oxazole) | ~133 |
| C-1' (Tolyl) | ~128 |
| C-4' (Tolyl) | ~138 |
| C-2', C-6' (Tolyl) | ~129 |
| C-3', C-5' (Tolyl) | ~126 |
| CH₃ (Tolyl) | ~21 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The chemical shifts of the oxazole ring carbons are significantly downfield, reflecting their electron-deficient nature.[4] The quaternary carbons (C-4, C-1', and C-4') are readily identifiable. The tolyl group carbons show distinct signals, with the carbon bearing the methyl group (C-4') being more deshielded than the other aromatic carbons. The methyl carbon appears at a characteristic upfield chemical shift.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.[5][6]
| Technique | Strengths | Limitations | Application to 4-(p-Tolyl)oxazole |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and elemental composition.[3][7] | Provides limited structural information, can be destructive.[6] | Confirms the molecular weight (C₁₀H₉NO) and can provide fragmentation patterns to support the proposed structure. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Complex spectra can be difficult to interpret fully, not all functional groups are IR active. | Can confirm the presence of C=N and C-O bonds within the oxazole ring and aromatic C-H bonds. |
| X-ray Crystallography | Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Would provide precise bond lengths and angles, confirming the planar structure of the oxazole ring and the relative orientation of the tolyl group. |
The integration of data from multiple analytical techniques provides a more complete and robust characterization of a molecule.[3] For instance, while NMR excels at defining the connectivity of atoms, MS provides the crucial confirmation of the molecular formula.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
FTIR absorption peaks characteristic of 4-(p-Tolyl)oxazole
The following guide details the FTIR characterization of 4-(p-Tolyl)oxazole , structured to support synthesis validation and quality control in drug development.
A Synthesis Validation & Structural Analysis Protocol[1][2]
Executive Summary
4-(p-Tolyl)oxazole (also identified as 4-(4-methylphenyl)oxazole) is a critical heterocyclic intermediate often synthesized via cyclization of
In drug development, the primary challenge is not just identifying the molecule, but validating the formation of the oxazole ring while ensuring the complete consumption of carbonyl-containing precursors.[3] This guide compares the FTIR profile of the target oxazole against its most common synthetic precursor, 2-Bromo-4'-methylacetophenone , providing a definitive "Go/No-Go" spectral fingerprint for reaction monitoring.[1][2][3]
Characteristic FTIR Profile
The infrared spectrum of 4-(p-Tolyl)oxazole is dominated by the vibrational modes of the 1,3-oxazole ring and the para-substituted toluene moiety.[1][2]
Table 1: Critical Absorption Peaks of 4-(p-Tolyl)oxazole
Data derived from structural analogs (4-phenyloxazole) and substituent vibrational theory.[1][2]
| Frequency ( | Intensity | Vibrational Assignment | Structural Significance |
| 3140 – 3060 | Weak | Aromatic C-H stretching (Oxazole C2/C5 & Phenyl).[1][2] | |
| 2960 – 2850 | Medium | Methyl Group (-CH₃): Asymmetric/Symmetric stretching.[2] Differentiates from non-methylated analogs. | |
| 1610 – 1580 | Medium | Oxazole Ring: Characteristic imine-like stretch.[2] Confirming ring closure. | |
| 1550 – 1480 | Strong | Aromatic ring skeletal vibrations (p-Tolyl + Oxazole).[2] | |
| 1260 – 1090 | Strong | Ring Breathing: Asymmetric ether linkage within the oxazole ring.[3] | |
| 825 – 810 | Strong | Para-Substitution: Out-of-plane bending for 1,4-disubstituted benzene. | |
| 750 – 720 | Medium | Oxazole ring deformation / monosubstituted-like vibration of the heterocycle.[1][2] |
Comparative Analysis: Product vs. Precursor
The most effective use of FTIR in this context is Synthesis Validation .[3] The transition from the precursor (2-Bromo-4'-methylacetophenone) to the product involves the loss of a ketone and the formation of the heteroaromatic ring.[1][2]
The "Fingerprint" of Conversion
The following table contrasts the target molecule with its standard precursor.
| Feature | Precursor: 2-Bromo-4'-methylacetophenone | Target: 4-(p-Tolyl)oxazole | Status Check |
| Carbonyl ( | Strong Peak @ 1690–1700 | ABSENT | Primary Indicator. Presence indicates incomplete reaction.[1][2] |
| Oxazole Ring ( | Absent | Distinct Band @ ~1590 | Confirms cyclization. |
| C-Br Stretch | Weak bands @ 600–500 | ABSENT | Confirms consumption of alkyl halide.[1][2] |
| Methyl Group | Present (2920 | Present (2920 | Internal standard (should remain).[2] |
Technical Insight: The disappearance of the sharp ketone carbonyl peak at ~1700
is the most reliable metric for reaction completion.[2] If this peak persists, the cyclization (often performed with formamide or urea) is incomplete.[3]
Experimental Protocol
To ensure reproducible spectral data, strictly follow this sample preparation methodology.
Method: KBr Pellet (Standard) or ATR (High Throughput)[2]
-
Sample Preparation (Solid State):
-
Purification: Ensure the sample is dried under vacuum to remove solvent residues (e.g., EtOAc, DCM) which have strong peaks in the 1700-1750
range that can mimic carbonyl impurities.[2][3] -
KBr Pellet: Mix 1-2 mg of 4-(p-Tolyl)oxazole with ~100 mg of spectroscopic grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering).[3] Press at 8-10 tons for 2 minutes.
-
ATR (Attenuated Total Reflectance): Place neat solid on the Diamond/ZnSe crystal.[3] Apply high pressure clamp to ensure uniform contact.[3]
-
-
Acquisition Parameters:
-
Resolution: 4
(Standard) or 2 (High Res). -
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 450
.[2]
-
-
Data Processing:
Synthesis Validation Workflow
The following logic flow illustrates how to use FTIR data to make real-time process decisions during the synthesis of 4-(p-Tolyl)oxazole.
Caption: Decision logic for validating 4-(p-Tolyl)oxazole synthesis using FTIR markers.
References
-
Comparison of Oxazole Synthesis Methods
-
Precursor Spectral Data (2-Bromo-4'-methylacetophenone)
-
General Oxazole Vibrational Assignments
-
Structural Analog Data (4-Phenyloxazole)
Sources
- 1. 2-Bromo-4’-methylacetophenone | SIELC Technologies [sielc.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-溴-4′-甲基苯乙酮 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenyl-1,3-oxazole | C9H7NO | CID 589279 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(p-Tolyl)oxazole
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(p-tolyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. By understanding its fragmentation behavior and comparing it to a constitutional isomer, this guide provides a framework for the structural elucidation of substituted oxazoles.
The Structural Significance of 4-(p-Tolyl)oxazole
The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern on the oxazole core can significantly influence its pharmacological properties. 4-(p-Tolyl)oxazole, with its aryl substituent at the 4-position, presents a specific analytical challenge. Distinguishing it from its isomers, such as 2-(p-tolyl)oxazole or 5-(p-tolyl)oxazole, is crucial for reaction monitoring, quality control, and metabolic studies.
Predicted Electron Ionization (EI) Fragmentation Pathways of 4-(p-Tolyl)oxazole
Under electron ionization, 4-(p-tolyl)oxazole is expected to undergo a series of characteristic fragmentation reactions. The fragmentation of oxazoles is known to be complex, often involving ring-opening and rearrangement reactions.[3][4] The following pathways are predicted based on established fragmentation mechanisms of substituted oxazoles.[3][4]
The initial step is the formation of the molecular ion (M⁺˙) by the loss of an electron. The stability of the aromatic systems in 4-(p-tolyl)oxazole suggests that the molecular ion will be readily observed.
Key Fragmentation Pathways:
-
Formation of the Tolyl Cation and Related Fragments: A prominent fragmentation pathway for aryl-substituted heterocycles involves the formation of the aryl cation. For 4-(p-tolyl)oxazole, this would lead to the tolyl cation.
-
Ring Cleavage and Rearrangements: The oxazole ring itself is susceptible to cleavage, leading to a variety of smaller fragment ions. Common losses from oxazole rings include carbon monoxide (CO) and hydrogen cyanide (HCN).[3]
-
Formation of Benzoyl-type Cations: Rearrangement and cleavage can also lead to the formation of acylium ions.
The proposed fragmentation pathway is visualized in the diagram below:
Sources
Comparative Fluorescence Intensity Guide: 4-(p-Tolyl)oxazole vs. POPOP
Executive Summary
As a Senior Application Scientist, I frequently consult with researchers optimizing liquid scintillation counting assays, fluorescence spectroscopy workflows, and tunable dye lasers. A recurring point of structural and photophysical comparison arises between simple mono-oxazole derivatives, such as 4-(p-Tolyl)oxazole , and extended bis-oxazole systems, most notably POPOP (1,4-Bis(5-phenyloxazol-2-yl)benzene).
This guide provides an objective, data-driven comparison of their fluorescence intensities. By examining the quantum mechanical causality behind their photophysical properties, we establish why POPOP serves as a gold-standard secondary fluorophore, whereas 4-(p-Tolyl)oxazole exhibits fundamentally limited fluorescence efficiency.
Mechanistic Causality: The Photophysics of Conjugation
The fluorescence intensity of any organic fluorophore is dictated by its molar extinction coefficient (
POPOP: Extended Conjugation and High Rigidity
POPOP is a symmetrical molecule featuring an extended
Crucially, the rigid, planar nature of POPOP minimizes vibrational and rotational modes. By restricting these movements, the molecule suppresses non-radiative decay pathways (internal conversion), allowing it to achieve a near-unity quantum yield of up to 97.5% in non-polar solvents like cyclohexane[1]. Its exceptional photostability and large two-photon absorption cross-section further cement its utility in high-energy physics and laser applications[2].
4-(p-Tolyl)oxazole: Truncated -System and Rotational Relaxation
In contrast, 4-(p-Tolyl)oxazole possesses a highly truncated
More importantly, the single bond connecting the tolyl group to the oxazole core allows for significant rotational freedom. Upon photoexcitation, this structural flexibility facilitates rapid non-radiative decay as the excitation energy is dissipated as heat (vibrational relaxation). As a result, the fluorescence quantum yield of 4-(p-Tolyl)oxazole is drastically lower than that of POPOP, rendering it unsuitable as a primary or secondary scintillator.
Caption: Photophysical pathway comparison highlighting the effect of structural rigidity on emission.
Comparative Data Summary
To provide a clear benchmarking standard, the fundamental photophysical properties of both compounds are summarized below. Data reflects performance in non-polar spectroscopic solvents (e.g., cyclohexane or toluene).
| Property | 4-(p-Tolyl)oxazole | POPOP |
| Structural Class | Mono-oxazole | Bis-oxazole |
| Conjugation Extent | Truncated (2 aromatic rings) | Extended (5 aromatic rings) |
| Absorption Maximum ( | ~280 - 290 nm | ~360 nm |
| Emission Maximum ( | ~340 - 360 nm | ~410 - 420 nm |
| Fluorescence Quantum Yield ( | ~0.10 - 0.25 | ~0.90 - 0.97[1] |
| Stokes Shift | ~60 - 70 nm | ~50 - 60 nm |
| Primary Application | Synthetic intermediate / Ligand | Secondary Scintillator / Laser Dye |
Experimental Methodology: Self-Validating Quantum Yield Protocol
To objectively compare the fluorescence intensity of these two compounds in your own laboratory, you must measure their relative quantum yields. This protocol employs a self-validating gradient method to eliminate concentration-dependent artifacts.
The Causality Behind the Protocol
A common pitfall in fluorescence spectroscopy is utilizing sample concentrations that are too high. High concentrations lead to the Inner Filter Effect (IFE) —where the fluorophore reabsorbs its own emitted light—and Aggregation-Caused Quenching (ACQ) , which facilitates excimer formation and artificially broadens and red-shifts the emission peak[3]. To ensure trustworthiness, this protocol mandates strict absorbance limits and relies on a multi-point linear gradient rather than a single-point measurement.
Step-by-Step Workflow
-
Solvent Preparation: Utilize spectroscopic-grade cyclohexane. The non-polar nature of cyclohexane minimizes solvent-induced dipole relaxation, which can artificially broaden emission spectra[3].
-
Stock Solutions: Prepare a 1 mM stock solution of 4-(p-Tolyl)oxazole, POPOP, and a highly characterized reference standard (e.g., 9,10-Diphenylanthracene,
in cyclohexane). -
Serial Dilution: Dilute the stocks to create a 5-point concentration series for each compound.
-
Absorbance Validation (Critical): Measure the UV-Vis absorbance of all dilutions. Ensure the maximum absorbance at the excitation wavelength remains strictly below 0.05. This mathematically guarantees that IFE and self-quenching are negligible[3].
-
Fluorescence Acquisition: Excite the samples at their respective absorption maxima. Record the emission spectra and integrate the total area under the emission curve.
-
Gradient Validation: Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis). The relationship must be strictly linear (
). A deviation from linearity indicates aggregation, invalidating the dataset. -
Quantum Yield Computation: Calculate the quantum yield of the sample (
) using the gradient ( ) ratio equation: (Note: If the same solvent is used for both sample and standard, the refractive index ( ) terms cancel out).
Caption: Self-validating experimental workflow for determining relative fluorescence quantum yield.
Conclusion
For applications demanding high fluorescence intensity, POPOP is unequivocally superior to 4-(p-Tolyl)oxazole . The extended
References
1.[1] Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities - nih.gov -1 2.[3] How to increase the fluorescence quantum yield of POPOP derivatives - benchchem.com - 3 3.[2] Spectral and temporal properties of 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (POPOP) multiphoton-excited luminescence - researchgate.net - 2
Sources
Safety Operating Guide
4-(p-Tolyl)oxazole Proper Disposal Procedures
Part 1: Core Directive & Immediate Safety Assessment
Executive Summary
4-(p-Tolyl)oxazole (also known as 4-(4-methylphenyl)oxazole) is a heterocyclic organic compound commonly utilized as a primary scintillator or wavelength shifter in radiation detection applications (e.g., Liquid Scintillation Counting, LSC).[1][2][3][4][5] Its disposal is governed not just by its chemical toxicity, but critically by the matrix in which it resides—often flammable organic solvents (toluene, xylene) or radioactive "cocktails."
Failure to segregate this compound correctly can lead to "Mixed Waste" classification violations, resulting in severe regulatory fines and rejection by waste disposal contractors.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the material identity against the specific isomer used in your workflow, as positional isomers have distinct CAS numbers.
| Property | Specification |
| Chemical Name | 4-(p-Tolyl)oxazole |
| Synonyms | 4-(4-methylphenyl)oxazole; 4-p-Tolyloxazole |
| CAS Number | 54289-71-3 (Primary); Verify against vendor label (e.g., CAS 20662-84-4 is often misattributed to trimethyl isomers) |
| Molecular Formula | C₁₀H₉NO |
| Physical State | Solid (Crystalline, white to pale yellow) |
| Solubility | Insoluble in water; Soluble in Toluene, Xylene, Ethanol, DMSO |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Combustible ; Potential Aquatic Toxicity |
GHS Classification (Inferred):
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Part 2: Pre-Disposal Characterization (The "Matrix Check")
Disposal logic is dictated by the state of the chemical. You must categorize the waste into one of three streams before labeling.
The Decision Matrix
-
Stream A (Pure Solid): Expired or surplus dry chemical.
-
Stream B (Non-Radioactive Solution): Dissolved in organic solvents (e.g., spectroscopy standards).
-
Stream C (Radioactive LSC Waste): Dissolved in cocktail mixed with radioisotopes (³H, ¹⁴C, ³²P).
Figure 1: Logic flow for categorizing 4-(p-Tolyl)oxazole waste streams.
Part 3: Detailed Disposal Protocols
Scenario A: Pure Solid Substance (Surplus/Expired)
Causality: Organic heterocycles are thermally stable but combustible. Landfilling is prohibited due to potential leaching and aquatic toxicity. High-temperature incineration is the only validated destruction method.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "4-(p-Tolyl)oxazole, 98%"
-
Hazard Check: Toxic, Irritant.
-
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) as oxazoles can act as reducing agents in energetic reactions.
-
Disposal Action: Transfer to EHS for destructive incineration .
Scenario B: Liquid Scintillation Cocktails (LSC) - Non-Radioactive
Context: Used in fluorescence studies or as a "cold" blank.
-
Solvent Hazard: The primary hazard is the solvent (Toluene, Xylene, or Pseudocumene), not the trace oxazole.
-
Bulking: Can be bulked with other non-halogenated organic solvents.
-
Container: Safety solvent can (steel or HDPE) with flame arrestor.
-
Labeling: "Flammable Organic Waste." List "Toluene" (or specific solvent) as the primary constituent and "4-(p-Tolyl)oxazole <1%" as a trace additive.
Scenario C: Liquid Scintillation Cocktails (LSC) - Radioactive (Mixed Waste)
Critical Alert: This is the most complex stream. The presence of radioactivity (³H, ¹⁴C) combined with a flammable solvent creates "Mixed Waste."
-
Deregulation Threshold (Check Local Regs):
-
In the US, LSC fluids with <0.05 µCi/g of ³H or ¹⁴C are often "deregulated" (EPA/NRC) and can be incinerated as standard chemical waste without being treated as radioactive waste [1].
-
Action: Calculate the specific activity. If below 0.05 µCi/g, label as "Deregulated LSC Waste."
-
-
Segregation:
-
Vials: Do not decant vials unless you have a specific bulking station with ventilation. Place capped vials directly into the waste drum.
-
Drum liner: Use a 4-mil polyethylene liner inside a 30 or 55-gallon steel drum.
-
-
Absorbent: Add vermiculite or diatomaceous earth to the bottom of the drum to absorb potential leakage from crushed vials.
Part 4: Spill Response & Decontamination
Causality: Oxazoles are often fine powders; static electricity can disperse them easily. Solutions are often in volatile solvents that spread rapidly.
Solid Spill (Powder)
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask (or P100 respirator if draft is significant).
-
Containment: Cover spill with damp paper towels to prevent dust generation.
-
Cleanup: Scoop material into a waste container. Wipe area with ethanol or acetone (oxazoles are highly soluble in organics, poorly soluble in water).
-
Verification: A UV lamp (365 nm) can be used to detect residues, as 4-(p-Tolyl)oxazole is fluorescent.
Liquid Spill (LSC Fluid)
-
Ventilation: Immediately ventilate the area (solvent hazard).
-
Absorb: Use universal sorbent pads or clay-based absorbent.
-
Decontamination: Wash surface with Alconox/detergent solution to emulsify the organic residue.
Part 5: References
-
U.S. Nuclear Regulatory Commission (NRC). Disposal of Specific Wastes (10 CFR 20.2005). Available at: [Link]
-
PubChem. Oxazole Compound Summary and General Hazards. National Library of Medicine. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-(p-Tolyl)thiazole | 1826-19-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-(p-Tolyl)oxazole
Handling specialized research chemicals like 4-(p-Tolyl)oxazole requires moving beyond generic safety guidelines and adopting a causality-driven approach to chemical hygiene. Because novel or highly specific heterocyclic compounds often lack exhaustive, compound-specific toxicological profiles, safety protocols must be intelligently extrapolated from structurally analogous oxazole derivatives and foundational chemical safety principles[1][2].
This guide provides researchers and drug development professionals with a self-validating operational framework, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step serves a specific, scientifically grounded purpose.
Hazard Causality and Risk Assessment
Before selecting PPE, it is critical to understand why the protection is necessary. The hierarchy of controls dictates that PPE is the final barrier against exposure, utilized only after engineering controls (like fume hoods) are in place[3].
-
Dermal Exposure & Penetration : Substituted oxazoles are generally lipophilic. If exposed to the skin, they can penetrate the stratum corneum, potentially causing localized contact dermatitis or systemic absorption[1].
-
Ocular Toxicity : Vapors or micro-droplets can interact rapidly with the aqueous humor of the eye. For oxazole derivatives, this can lead to severe eye irritation, conjunctivitis, or corneal damage[4].
-
Inhalation Hazards : The volatility of low-molecular-weight heterocycles necessitates respiratory protection. Inhalation of these vapors can cause acute irritation of the respiratory mucosa and upper respiratory tract[1][4].
Quantitative Data & Chemical Profile
To accurately assess the logistical requirements for handling, we must establish the physical and chemical parameters of the compound.
Table 1: Chemical and Safety Profile of 4-(p-Tolyl)oxazole and Analogues
| Property / Metric | Value / Classification | Source / Analogue Reference |
| CAS Number | 54289-71-3 | 4-(p-Tolyl)oxazole[5] |
| Molecular Formula | C10H9NO | 4-(p-Tolyl)oxazole[5] |
| Molecular Weight | 159.18 g/mol | 4-(p-Tolyl)oxazole[5] |
| GHS Hazard Class | Flammable liquid, Skin/Eye/Respiratory Irritant | Extrapolated from Oxazole analogues[1] |
| Storage Conditions | 2-8 °C, Inert atmosphere | 4-(p-Tolyl)oxazole[6] |
Required Personal Protective Equipment (PPE) Matrix
To mitigate the specific mechanistic risks outlined above, the following PPE must be donned prior to handling. This equipment is selected based on stringent occupational safety standards[7].
Table 2: Mandatory PPE Specifications
| PPE Category | Specification & Standard | Causality & Function |
| Eye/Face Protection | Tightly fitting chemical safety goggles (EN 166 or NIOSH approved). Face shield for volumes > 50 mL. | Prevents ocular exposure to aerosolized droplets. Indirect ventilation prevents vapor trapping near the eyes. |
| Hand Protection | Nitrile or Neoprene gloves (EN 374 compliant), minimum 0.11 mm thickness. | Provides a chemical-resistant barrier against lipophilic oxazole derivatives. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers[1]. | Protects against accidental spills and potential flammability hazards associated with organic compounds. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (OV) cartridge (Type A, Brown) if handled outside a fume hood[7]. | Adsorbs volatile organic compounds (VOCs) to prevent respiratory tract irritation. |
Step-by-Step Operational Plan
A self-validating protocol ensures that each step physically or procedurally verifies the safety of the previous one.
Phase 1: Pre-Operation Verification
-
Engineering Control Check : Verify that the chemical fume hood is operational with a face velocity of 80-120 feet per minute (fpm)[1].
-
Emergency Readiness : Ensure the emergency eyewash station and safety shower are unobstructed and have been tested within the last week[1].
Phase 2: Preparation & Donning
-
Gowning : Don PPE in the following order: FR lab coat, safety goggles, and finally, chemical-resistant gloves.
-
Seal Verification : Pull the glove cuffs over the lab coat sleeves to eliminate any exposed skin at the wrists.
Phase 3: Dispensing and Handling
-
Equilibration : Transfer the 4-(p-Tolyl)oxazole vial from the 2-8 °C storage unit to the fume hood[6]. Allow the sealed vial to equilibrate to room temperature before opening; this prevents ambient moisture from condensing inside the container and degrading the reagent.
-
Transfer : Use non-sparking spatulas or glass pipettes for transfer to mitigate static discharge risks, as oxazole derivatives can present flammability hazards[7].
Phase 4: Post-Operation Doffing
-
Safe Removal : Remove gloves using the "glove-in-glove" technique to avoid dermal contact with the contaminated outer surface[4].
-
Hygiene : Wash hands immediately with soap and water after doffing all PPE.
Operational Workflow Diagram
Operational workflow for safe handling and spill response of 4-(p-Tolyl)oxazole.
Spill Response and Disposal Plan
Improper disposal of research chemicals is a primary cause of laboratory incidents. Follow these steps for containment and disposal[4][7]:
-
Small Spill Protocol (< 50 mL) :
-
Contain : Immediately cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels[1].
-
Clean : Sweep up the absorbed material using non-sparking tools to prevent ignition, and place it in a chemically compatible, sealable waste container.
-
Decontaminate : Wash the affected fume hood surface thoroughly with a mild detergent and water.
-
-
Waste Disposal Segregation :
-
Classification : 4-(p-Tolyl)oxazole waste must be classified as "Hazardous Organic Waste (Non-Halogenated)" unless it has been mixed with chlorinated solvents during your assay.
-
Labeling : Label the waste container with the exact chemical name (no abbreviations) and the start date of accumulation[2].
-
Disposal : Dispose of the sealed containers via a licensed professional waste disposal service in accordance with local environmental regulations. Never flush organic heterocycles down the sink[4].
-
References
-
Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling - Intersolia URL: [Link]
-
MSDS of Oxazole - Capot Chemical URL: [Link]
-
Chemical Hygiene Plan - UC Riverside Environmental Health & Safety URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 3. intersolia.com [intersolia.com]
- 4. capotchem.com [capotchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-(p-tolyl)oxazole;CAS No.:54289-71-3 [chemshuttle.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
